molecular formula C25H33FN8O4 B15602772 Amino-PEG3-2G degrader-1

Amino-PEG3-2G degrader-1

货号: B15602772
分子量: 528.6 g/mol
InChI 键: MRJXPUCAEDEQAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amino-PEG3-2G degrader-1 is a useful research compound. Its molecular formula is C25H33FN8O4 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H33FN8O4

分子量

528.6 g/mol

IUPAC 名称

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35)

InChI 键

MRJXPUCAEDEQAT-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Amino-PEG3-2G Degrader-1 for AUTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative strategies, Autophagy-Targeting Chimeras (AUTACs) have garnered significant attention for their ability to harness the cell's own autophagic machinery to eliminate pathogenic proteins and even damaged organelles. This technical guide provides an in-depth overview of Amino-PEG3-2G degrader-1, a key building block for the synthesis of second-generation AUTACs, and details the experimental protocols for their synthesis, validation, and characterization.

This compound is a conjugate molecule comprising a p-fluorobenzylguanine (FBnG) tag linked to a three-unit polyethylene (B3416737) glycol (PEG3) spacer, terminating in an amino group. This bifunctional molecule serves as the autophagy-targeting component of an AUTAC. The FBnG tag is recognized by the cellular machinery that initiates K63-linked polyubiquitination, a signal for selective autophagy. The terminal amino group provides a reactive handle for conjugation to a ligand that specifically binds to a protein of interest (POI), thereby forming the complete AUTAC molecule. The PEG3 linker offers optimal spacing and solubility to facilitate the interaction between the POI and the autophagy machinery.

Mechanism of Action

AUTACs synthesized using this compound mediate the degradation of a target protein through the autophagy-lysosome pathway. The process is initiated by the binding of the AUTAC's targeting ligand to the POI. This brings the FBnG tag into proximity with the POI, triggering its K63-linked polyubiquitination. This specific ubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1, which then recruit the growing autophagosome to engulf the AUTAC-POI complex. The autophagosome subsequently fuses with a lysosome to form an autolysosome, where the encapsulated cargo, including the POI, is degraded by lysosomal hydrolases.

Quantitative Data Summary

The efficacy of AUTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for a second-generation AUTAC targeting FKBP12, synthesized using a derivative of this compound.

AUTAC CompoundTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
FKBP12-AUTAC (2G) FKBP12HeLa< 1> 90[Takahashi et al., 2023]

Experimental Protocols

Synthesis and Characterization of an FKBP12-Targeting AUTAC

This protocol describes the synthesis of an exemplary AUTAC targeting the FKBP12 protein, by conjugating a known FKBP12 ligand to this compound.

Materials:

  • This compound

  • FKBP12 ligand with a carboxylic acid functional group (e.g., a derivative of SLF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Boc-protected this compound (if starting from a protected amine)

  • Standard laboratory glassware and purification equipment (silica gel column, HPLC)

  • NMR spectrometer and Mass Spectrometer for characterization

Procedure:

  • Activation of FKBP12 Ligand: Dissolve the FKBP12 ligand-carboxylic acid (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.

  • Coupling Reaction:

    • If starting with a Boc-protected this compound, first deprotect the amine by treating with a solution of TFA in DCM (1:1 v/v) for 1 hour, followed by evaporation of the solvent.

    • Dissolve the deprotected (or unprotected) this compound (1.0 eq) in anhydrous DMF.

    • Add the activated FKBP12 ligand-NHS ester solution to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent gradient (e.g., DCM/methanol).

    • Further purification can be achieved by reverse-phase HPLC to obtain the final AUTAC compound with high purity.

  • Characterization:

    • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cell-Based Validation of AUTAC Activity

This protocol outlines the steps to assess the degradation of the target protein (e.g., FKBP12) in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line expressing the target protein)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • The synthesized AUTAC compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the target protein (e.g., anti-FKBP12), LC3, p62, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate HeLa cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the AUTAC compound in cell culture medium (e.g., from 0.01 µM to 10 µM). Also, prepare a vehicle control (DMSO).

    • Treat the cells with the different concentrations of the AUTAC or vehicle for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target protein, LC3, p62, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each AUTAC concentration.

    • Plot the percentage of degradation against the AUTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

    • Analyze the levels of LC3-II (lipidated form) and p62 to assess the induction of autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagic flux.

Visualizations

Signaling Pathway of AUTAC-Mediated Degradation

AUTAC_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AUTAC AUTAC AUTAC_internalized AUTAC AUTAC->AUTAC_internalized Cell Entry AUTAC_POI_complex AUTAC-POI Complex AUTAC_internalized->AUTAC_POI_complex Binds POI Protein of Interest (POI) POI->AUTAC_POI_complex K63_polyUb_POI K63-polyubiquitinated POI AUTAC_POI_complex->K63_polyUb_POI Induces K63 Polyubiquitination Ub Ubiquitin Ub->K63_polyUb_POI Autophagosome Autophagosome K63_polyUb_POI->Autophagosome Recognized by p62 p62 p62/SQSTM1 p62->Autophagosome Autophagosome_formation Autophagosome Formation Autophagosome_formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degraded Products Autolysosome->Degradation Degrades POI

Caption: AUTAC-mediated protein degradation pathway.

Experimental Workflow for AUTAC Synthesis and Validation

AUTAC_Workflow cluster_synthesis AUTAC Synthesis & Characterization cluster_validation Cell-Based Validation Ligand_Activation 1. Activate POI Ligand (e.g., NHS ester formation) Coupling 2. Couple Ligand to This compound Ligand_Activation->Coupling Purification 3. Purify AUTAC (Column Chromatography, HPLC) Coupling->Purification Characterization 4. Characterize AUTAC (NMR, Mass Spectrometry) Purification->Characterization Cell_Culture 5. Culture Cells (e.g., HeLa) Characterization->Cell_Culture Proceed to Validation Treatment 6. Treat Cells with AUTAC (Dose-response) Cell_Culture->Treatment Lysis 7. Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot 8. Western Blot Analysis (POI, LC3, p62, Loading Control) Lysis->Western_Blot Data_Analysis 9. Data Analysis (DC50, Dmax, Autophagy Flux) Western_Blot->Data_Analysis

Amino-PEG3-2G Degrader-1 and the Ubiquitin-Proteasome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amino-PEG3-2G degrader-1, a chemical entity designed for the synthesis of Autophagy-Targeting Chimeras (AUTACs), and its fundamental relationship with the ubiquitin-proteasome system (UPS). AUTACs represent an emerging therapeutic modality for targeted protein degradation, offering the potential to address previously "undruggable" targets. This document will delve into the core concepts, hypothetical signaling pathways, and generalized experimental protocols relevant to the evaluation of compounds derived from this compound. While specific quantitative data for this particular degrader is not publicly available, this guide will equip researchers with the necessary theoretical framework and practical methodologies for its application and evaluation.

Introduction to this compound

This compound is a bifunctional molecule that serves as a building block in the synthesis of AUTACs.[1][2][3][4] It comprises two key components: a polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked p-fluorobenzyl guanine (B1146940) (FBnG) tag.[1][2][3][4] The FBnG tag is recognized by the cellular machinery involved in protein degradation, specifically the ubiquitin-proteasome system.[1][2][3][4] By incorporating this compound into a chimeric molecule that also includes a ligand for a protein of interest (POI), researchers can create a degrader that selectively targets the POI for degradation.

The Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[5][6] This process involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which marks them for destruction by the proteasome. The key enzymes in this cascade are:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.

Mechanism of Action: The AUTAC Approach

AUTACs leverage the cell's natural degradation pathways to eliminate target proteins. Unlike PROTACs (Proteolysis-Targeting Chimeras) which primarily rely on the proteasome, AUTACs can also induce autophagy. The FBnG tag within this compound is designed to be recognized by the UPS. The general mechanism is as follows:

  • Ternary Complex Formation: The AUTAC, synthesized using this compound, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase.

  • Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI, forming a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Additionally, certain AUTACs can induce K63-linked polyubiquitination, which is a signal for selective autophagy, leading to lysosomal degradation of the target.[][8][9]

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of an AUTAC derived from this compound and a general experimental workflow for its evaluation.

AUTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) AUTAC AUTAC (derived from this compound) POI->AUTAC Binds to POI Ligand Proteasome 26S Proteasome POI->Proteasome Recognition of Polyubiquitin Chain AUTAC->POI E3 E3 Ubiquitin Ligase AUTAC->E3 E3->POI Polyubiquitination E3->AUTAC Binds to FBnG Tag Ub Ubiquitin Ub->E3 Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis Synthesis Synthesize AUTAC using This compound QC Quality Control (NMR, MS) Synthesis->QC Cell_Culture Cell Line Selection & Culture Treatment Treat Cells with AUTAC Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (Toxicity) Treatment->Viability_Assay Ubiquitination_Assay Ubiquitination Assay Treatment->Ubiquitination_Assay DC50_Dmax Calculate DC50 & Dmax Western_Blot->DC50_Dmax IC50 Calculate IC50 Viability_Assay->IC50 Data_Interpretation Interpret Results DC50_Dmax->Data_Interpretation IC50->Data_Interpretation

References

An In-depth Technical Guide to Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-2G degrader-1 is a crucial chemical tool in the burgeoning field of targeted protein degradation. It serves as a conjugate molecule, combining a polyethylene (B3416737) glycol (PEG) linker with a pyrazole-linked 2-guaninyl (2G) tag. This molecule is instrumental in the synthesis of second-generation Autophagy-Targeting Chimeras (AUTACs), innovative molecules designed to harness the cell's natural autophagic machinery to selectively degrade target proteins and even non-proteinaceous substrates like damaged organelles.[1][2][3] This guide provides a comprehensive overview of the properties of this compound, its mechanism of action within AUTACs, and protocols for its application.

Core Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValue
Chemical Name 2-Amino-8-(1-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-1H-pyrazol-4-yl)-9-(4-fluorobenzyl)-3H-purin-6(9H)-one (hydrochloride salt)
Molecular Formula C25H33FN8O (base); C25H34ClFN8O4 (HCl salt)
Molecular Weight 528.58 g/mol (base); 565.04 g/mol (HCl salt)
CAS Number 2267315-06-8
Appearance White to off-white solid
Purity Typically >99% (HPLC)
Storage Conditions Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[2]
Solubility Soluble in DMSO

Mechanism of Action: The AUTAC Pathway

This compound is a key component in the synthesis of AUTACs, which mediate targeted degradation via the autophagy-lysosome pathway. The 2-guaninyl (2G) portion of the molecule acts as a degradation tag. When an AUTAC is introduced into a cell, it binds to a protein of interest (POI) via a specific warhead. The 2G tag is then recognized by the cell's autophagic machinery, leading to the engulfment of the AUTAC-POI complex into an autophagosome. The autophagosome subsequently fuses with a lysosome, and the contents, including the target protein, are degraded by lysosomal hydrolases.[1][3][4] This mechanism is distinct from that of Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.

AUTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Complex AUTAC-POI Complex POI->Complex AUTAC AUTAC (containing this compound) AUTAC->Complex Autophagosome Autophagosome Complex->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degraded Products Autolysosome->Degradation Degradation

Figure 1: Generalized signaling pathway of AUTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and application of AUTACs using this compound. Researchers should adapt these protocols based on the specific protein of interest and the chosen warhead.

Synthesis of an AUTAC

This protocol outlines the conjugation of this compound to a warhead containing a carboxylic acid functional group.

Materials:

  • This compound

  • Warhead with a carboxylic acid moiety

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry for characterization

Procedure:

  • Dissolve the warhead (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final AUTAC.

  • Characterize the purified AUTAC by mass spectrometry and NMR.

AUTAC_Synthesis_Workflow start Start dissolve_warhead Dissolve Warhead in DMF start->dissolve_warhead activate_acid Activate Carboxylic Acid (HATU, DIPEA) dissolve_warhead->activate_acid add_degrader Add this compound activate_acid->add_degrader react Stir at Room Temperature add_degrader->react monitor Monitor by LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by HPLC workup->purify characterize Characterize by Mass Spec/NMR purify->characterize end_product Final AUTAC characterize->end_product

Figure 2: Workflow for the synthesis of an AUTAC using this compound.

In Vitro Protein Degradation Assay

This protocol provides a framework for assessing the degradation of a target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized AUTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the AUTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • Wash the cells with PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the protein of interest.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data

While specific quantitative data for AUTACs synthesized using this compound is highly dependent on the target protein and the warhead used, the seminal work by Takahashi et al. (2023) on second-generation AUTACs demonstrated significant improvements in degradation efficiency.[1][3] The following table provides a template for the types of quantitative data that should be generated when characterizing a novel AUTAC.

ParameterDescriptionExample Value Range (from literature for 2nd Gen AUTACs)
DC50 The concentration of the AUTAC that results in 50% degradation of the POI.Sub-micromolar to low micromolar
Dmax The maximum percentage of degradation of the POI achieved by the AUTAC.>80%
Degradation t1/2 The time required for the AUTAC to degrade 50% of the POI at a given conc.12-48 hours

Conclusion

This compound is a powerful and versatile tool for the development of second-generation AUTACs. Its unique structure enables the recruitment of the autophagy-lysosome pathway for the targeted degradation of proteins and other cellular components. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at harnessing the potential of this innovative technology in drug discovery and chemical biology. As research in this area continues to expand, the applications of this compound and the AUTAC platform are poised to make significant contributions to the development of novel therapeutics.

References

An In-depth Technical Guide to Amino-PEG3-2G Degrader-1 and the Evolution of Second-Generation AUTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG3-2G degrader-1 and its pivotal role in the development of second-generation Autophagy-Targeting Chimeras (AUTACs). We delve into the core technology, mechanism of action, experimental protocols, and quantitative data to facilitate the application of this innovative targeted protein degradation strategy.

Introduction: From PROTACs to AUTACs

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While Proteolysis-Targeting Chimeras (PROTACs) have successfully utilized the ubiquitin-proteasome system (UPS) for protein degradation, their scope is largely limited to cytosolic proteins. Autophagy, a fundamental cellular degradation pathway capable of engulfing and degrading not only proteins but also larger structures like protein aggregates and organelles, presents a compelling alternative.

AUTACs are heterobifunctional molecules designed to harness the autophagy-lysosome pathway. They consist of a target-binding ligand and a degradation tag, connected by a linker. This compound is a key building block for the synthesis of these AUTACs, comprising a PEG linker and a pyrazole-linked p-fluorobenzylguanine (FBnG) tag. This FBnG tag is crucial for inducing the K63-linked polyubiquitination of the target protein, a key signal for recognition by the autophagy machinery.

Mechanism of Action of Second-Generation AUTACs

Second-generation AUTACs (2G-AUTACs) represent a significant advancement in the field, demonstrating improved efficacy and broader applicability. Their mechanism of action can be summarized in the following key steps:

  • Target Engagement: The target-binding ligand of the AUTAC molecule specifically binds to the protein of interest (POI).

  • K63-linked Polyubiquitination: The FBnG tag of the AUTAC facilitates the K63-linked polyubiquitination of the POI. This is a critical distinction from the K48-linked ubiquitination that targets proteins for proteasomal degradation.

  • Autophagy Receptor Recruitment: The K63-polyubiquitin chains on the POI are recognized by the autophagy receptor protein p62/SQSTM1.

  • Autophagosome Formation: The p62/SQSTM1-POI complex is sequestered into a double-membraned vesicle called an autophagosome.

  • Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the engulfed POI is degraded by lysosomal hydrolases.

AUTAC_Mechanism cluster_cell Cellular Environment cluster_ubiquitination AUTAC 2G-AUTAC POI Target Protein (POI) AUTAC->POI 1. Binding p1 POI->p1 Ub Ubiquitin Ub->p1 2. K63-linked Polyubiquitination p62 p62/SQSTM1 Autophagosome Autophagosome p62->Autophagosome 4. Sequestration Lysosome Lysosome Autophagosome->Lysosome 5. Fusion Degradation Degraded Products Lysosome->Degradation 6. Degradation p1->p62 3. Recognition

Caption: Mechanism of action of 2G-AUTACs.

Quantitative Data for Second-Generation AUTACs

The efficacy of 2G-AUTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the degradation performance of key 2G-AUTAC compounds against a HaloTag-fused enhanced Green Fluorescent Protein (EGFP-HaloTag) reporter protein in HeLa cells.

Table 1: Degradation of EGFP-HaloTag by 2G-HaloAUTACs

CompoundDC50 (µM)Dmax (%)
2G-HaloAUTAC (tt44)0.1 - 1> 80
Cysteine-based HaloAUTAC> 10~50

Data is synthesized from the findings reported in Takahashi D, et al. J Med Chem. 2023.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of 2G-AUTACs.

General Cell Culture and Treatment
  • Cell Line: HeLa cells stably expressing EGFP-HaloTag are commonly used as a model system.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare stock solutions of AUTAC compounds in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for a specified duration (e.g., 24, 48, or 72 hours) before analysis.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following AUTAC treatment.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-HaloTag) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Fluorescence Microscopy for Autophagy Induction

This method is used to visualize the formation of autophagosomes and the recruitment of the target protein to these structures.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

  • Transfection (if necessary): For visualizing autophagosomes, cells can be transfected with a plasmid encoding a fluorescently tagged LC3 protein (e.g., mCherry-LC3).

  • Treatment: Treat the cells with the AUTAC compound as described in section 4.1.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against p62/SQSTM1 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal fluorescence microscope. Analyze the colocalization of the EGFP-HaloTag signal with mCherry-LC3 and p62 puncta.

Cell Viability Assay (MTT Assay)

This assay is performed to assess the cytotoxicity of the AUTAC compounds.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of concentrations of the AUTAC compound for the desired duration.

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental_Workflow cluster_main Experimental Workflow for AUTAC Evaluation cluster_assays Efficacy and Mechanism Assays start Start: AUTAC Compound Synthesis cell_culture Cell Culture (e.g., HeLa-EGFP-HaloTag) start->cell_culture treatment Compound Treatment (Dose and Time Course) cell_culture->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot microscopy Fluorescence Microscopy (Autophagy Induction) treatment->microscopy viability Cell Viability Assay (Cytotoxicity) treatment->viability data_analysis Data Analysis (DC50, Dmax, Colocalization) western_blot->data_analysis microscopy->data_analysis viability->data_analysis conclusion Conclusion: Efficacy and Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for 2G-AUTAC evaluation.

Conclusion

This compound serves as a foundational component for the synthesis of second-generation AUTACs, a promising class of targeted protein degraders that leverage the autophagy-lysosome pathway. The enhanced potency and broader substrate scope of 2G-AUTACs open up new avenues for therapeutic intervention against a wide range of diseases. This technical guide provides the essential knowledge and experimental framework for researchers to explore and advance this exciting technology.

Amino-PEG3-2G Degrader-1: A Technical Guide for the Synthesis of Autophagy-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on Amino-PEG3-2G degrader-1, a key building block in the development of Autophagy-Targeting Chimeras (AUTACs). While not a degrader in its own right, this molecule is a versatile precursor for the synthesis of potent and selective protein degraders that leverage the cellular autophagy pathway.

Introduction to Targeted Protein Degradation: PROTACs and AUTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery to eliminate specific proteins of interest. The most well-known TPD technology is the Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Expanding on this concept, Autophagy-Targeting Chimeras (AUTACs) have been developed to harness the autophagy pathway for protein degradation. Autophagy is a cellular process responsible for the degradation of bulk cellular components, including protein aggregates and damaged organelles. AUTACs are chimeric molecules that bind to a target protein and a component of the autophagy machinery, tagging the target for degradation via the lysosome.

The Role of this compound in AUTAC Synthesis

This compound is a chemical entity designed for the efficient synthesis of AUTACs. It is a conjugate molecule composed of two key functional moieties connected by a polyethylene (B3416737) glycol (PEG) linker:

  • A pyrazole-linked FBnG tag: This portion of the molecule is designed to interact with the ubiquitin-proteasome system (UPS), which can subsequently engage the autophagy pathway.

  • A PEG3 linker with a terminal amino group: The polyethylene glycol (PEG) linker provides spacing and solubility to the final AUTAC molecule. The terminal primary amine serves as a reactive handle for conjugation to a ligand that specifically binds to the protein of interest.

The structure of this compound makes it a versatile building block for creating a library of AUTACs against various target proteins. By coupling different target-specific ligands to the terminal amine, researchers can rapidly generate novel degraders for biological evaluation.

Hypothetical Synthesis and Mechanism of Action

The synthesis of a target-specific AUTAC using this compound involves a straightforward chemical conjugation step. A ligand for the protein of interest, containing a reactive functional group such as a carboxylic acid or an activated ester, is reacted with the terminal amine of this compound to form a stable amide bond.

G cluster_synthesis AUTAC Synthesis Workflow Target_Ligand Target Protein Ligand (with reactive group) Coupling Chemical Coupling Reaction (e.g., Amide Bond Formation) Target_Ligand->Coupling Degrader_Building_Block This compound Degrader_Building_Block->Coupling AUTAC Final AUTAC Molecule Coupling->AUTAC

Caption: A generalized workflow for the synthesis of a target-specific AUTAC.

Once synthesized, the resulting AUTAC molecule can enter the cell and engage both the target protein and the cellular machinery that initiates autophagy. This ternary complex formation leads to the sequestration of the target protein into an autophagosome, which then fuses with a lysosome, resulting in the degradation of the target protein.

G cluster_moa AUTAC Mechanism of Action AUTAC AUTAC Ternary_Complex Ternary Complex (AUTAC + Target + Autophagy Machinery) AUTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Autophagy_Machinery Autophagy Machinery Autophagy_Machinery->Ternary_Complex Autophagosome Autophagosome Formation Ternary_Complex->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Target Protein Degradation Autolysosome->Degradation

Caption: The general mechanism of action for an AUTAC.

Data Presentation for Novel AUTACs

Following the synthesis of a new AUTAC, a series of experiments are required to characterize its biological activity. The quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between different degrader molecules.

ParameterDescriptionValue
DC50 The concentration of the AUTAC that results in 50% degradation of the target protein.
Dmax The maximum percentage of target protein degradation achieved by the AUTAC.
IC50 (Binding) The concentration of the AUTAC that inhibits 50% of the target protein's binding to a known ligand (if applicable).
IC50 (Functional) The concentration of the AUTAC that inhibits 50% of the target protein's biological function.
Cell Viability (CC50) The concentration of the AUTAC that reduces cell viability by 50%.
Selectivity A measure of the AUTAC's ability to degrade the target protein over other proteins in the cell.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a novel AUTAC synthesized from this compound.

General Synthesis Protocol for an AUTAC
  • Dissolution: Dissolve the target protein ligand (containing a carboxylic acid) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to activate the carboxylic acid of the target ligand.

  • Coupling: Allow the reaction to proceed at room temperature for a specified time (typically 2-12 hours), monitoring the progress by an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, quench the reaction and purify the crude product using preparative high-performance liquid chromatography (HPLC) to obtain the final AUTAC molecule.

  • Characterization: Confirm the identity and purity of the final AUTAC using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Protocol for Measuring Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the newly synthesized AUTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Quantification: Quantify the band intensities using densitometry software to determine the percentage of target protein degradation relative to a vehicle-treated control.

This technical guide provides a foundational understanding of this compound and its application in the rapidly advancing field of targeted protein degradation. By leveraging this versatile chemical tool, researchers can efficiently synthesize and evaluate novel AUTACs for a wide range of therapeutic targets.

An In-depth Technical Guide to Amino-PEG3-2G Degrader-1 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical yet representative bifunctional degrader, Amino-PEG3-2G Degrader-1. It serves as a practical resource for researchers and scientists in the field of targeted protein degradation. The principles, protocols, and data presented herein are based on established methodologies in the development of proteolysis-targeting chimeras (PROTACs) and similar degrader technologies.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein from the cell, offering a more profound and durable therapeutic effect.

This compound is conceptualized as a second-generation (2G) heterobifunctional degrader. Its architecture consists of three key components:

  • A warhead: Binds to the target protein of interest (POI).

  • An E3 ligase ligand: Recruits an E3 ubiquitin ligase, a key component of the cellular degradation machinery.

  • An Amino-PEG3 linker: A flexible polyethylene (B3416737) glycol linker with three units, capped with an amino group, that connects the warhead and the E3 ligase ligand. The properties of this linker are crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient degradation.

The "2G" designation suggests potential improvements over earlier-generation degraders, such as enhanced cell permeability, improved pharmacokinetic properties, or the ability to overcome resistance mechanisms.

Mechanism of Action

The primary mechanism of action for this compound follows the classic model for bifunctional degraders.

  • Ternary Complex Formation: The degrader simultaneously binds to the target protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The degrader is released and can catalyze further rounds of protein degradation.

G cluster_0 Cellular Environment Degrader Amino-PEG3-2G Degrader-1 Ternary Ternary Complex (POI-Degrader-E3) Degrader->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->Degrader Release & Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation

Figure 1: Mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for the characterization of this compound.

Table 1: In Vitro Potency and Efficacy

ParameterValueDescription
Binding Affinity (Kd) to POI 50 nMAffinity of the degrader's warhead to the target protein.
Binding Affinity (Kd) to E3 Ligase 200 nMAffinity of the degrader to the E3 ligase.
DC50 25 nMConcentration required to degrade 50% of the target protein.
Dmax >95%Maximum percentage of protein degradation achieved.
IC50 (Viability) >10 µMConcentration that inhibits 50% of cell viability (a measure of cytotoxicity).

Table 2: In Vivo Pharmacokinetic Properties (Mouse Model)

ParameterValueUnitDescription
Bioavailability (F%) 40%The fraction of the administered dose that reaches systemic circulation.
Half-life (t1/2) 8hoursTime required for the drug concentration to decrease by half.
Cmax 1.5µMMaximum plasma concentration.
AUC 12µM*hArea under the plasma concentration-time curve.

Detailed Experimental Protocols

Synthesis of this compound

This protocol outlines a general synthetic workflow.

G cluster_workflow Synthetic Workflow A Step 1: Synthesize/Acquire Warhead for POI C Step 3: Couple Amino-PEG3 Linker to Warhead A->C B Step 2: Synthesize/Acquire E3 Ligase Ligand D Step 4: Couple Linker-Warhead to E3 Ligase Ligand B->D C->D E Step 5: Purification (HPLC) D->E F Step 6: Characterization (LC-MS, NMR) E->F

Figure 2: General synthetic workflow for the degrader.

Methodology:

  • Warhead Synthesis: The ligand targeting the POI is synthesized based on known inhibitors or binding agents.

  • E3 Ligase Ligand Synthesis: The E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon) is synthesized.

  • Linker Attachment: The Amino-PEG3 linker is attached to either the warhead or the E3 ligase ligand, often via an amide bond formation, using standard coupling reagents like HATU or EDC/HOBt.

  • Final Coupling: The remaining component (warhead or E3 ligase ligand) is coupled to the other end of the linker.

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the final compound are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in a cellular context.

Protocol:

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxicity of the degrader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Normalize the results to the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.

Signaling Pathway Context

Degraders are often designed to target key nodes in signaling pathways implicated in disease. For instance, a degrader might target a kinase in a cancer-related pathway.

G cluster_pathway Example Signaling Pathway: Kinase Cascade Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase (POI) UpstreamKinase->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Degrader Amino-PEG3-2G Degrader-1 Degrader->TargetKinase Induces Degradation

Figure 3: Inhibition of a signaling pathway via degradation.

Conclusion and Future Directions

This compound represents a promising, albeit hypothetical, therapeutic agent within the rapidly evolving field of targeted protein degradation. The methodologies outlined in this guide provide a foundational framework for the discovery and characterization of such molecules. Future work in this area will likely focus on developing degraders with improved oral bioavailability, tissue-specific delivery, and the ability to target proteins previously considered "undruggable." The continued refinement of linker technology and the discovery of novel E3 ligase ligands will be critical to expanding the therapeutic potential of this modality.

Methodological & Application

Application Notes and Protocols for Protein Degradation in Cell Culture Utilizing PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the use of a representative PROTAC, ARD-69, in a cell culture setting. While the user inquired about "Amino-PEG3-2G degrader-1," publicly available information suggests this is a chemical linker for the synthesis of degraders rather than a specific protein degrader itself.[1][2][3] Therefore, we will focus on the well-characterized androgen receptor (AR) degrader, ARD-69, as an exemplary model to illustrate the principles and methodologies applicable to the use of PROTAC degraders in cell culture.

ARD-69 is a potent PROTAC that induces the degradation of the androgen receptor (AR).[4][5][6][7][8] It functions by simultaneously binding to the AR and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This approach has shown significant promise in overcoming resistance to traditional AR inhibitors in prostate cancer.[6][9][10]

Mechanism of Action of ARD-69

ARD-69 is a chimeric molecule composed of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By bringing the AR into close proximity with the E3 ligase, ARD-69 triggers the transfer of ubiquitin molecules to the AR. This polyubiquitination marks the AR for recognition and degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.[5][7]

cluster_0 PROTAC-mediated Protein Degradation ARD69 ARD-69 (PROTAC) AR Androgen Receptor (Target Protein) ARD69->AR Binds to VHL VHL (E3 Ligase) ARD69->VHL Recruits Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation VHL->AR Ubiquitinates Ub Ubiquitin Ub->AR Polyubiquitination Proteasome->AR Degrades

Caption: Mechanism of action of ARD-69.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARD-69 in various prostate cancer cell lines.

Table 1: Dose-Dependent Degradation of Androgen Receptor by ARD-69

Cell LineDC50 (nM)Maximum Degradation (%)Treatment Time (h)
LNCaP0.86[5][6][9][10][11]>95[5][6][7]6-24[5]
VCaP0.76[5][6][9][10][11]>95[5][6][7]6-24[5]
22Rv110.4[5][6][9][10][11]>95[5][6][7]6-24[5]

Table 2: Inhibition of Cell Proliferation by ARD-69

Cell LineIC50 (nM)Treatment Time (days)
LNCaP0.25[5]7
VCaP0.34[5]7
22Rv1183[5]7

Experimental Protocols

Below are detailed protocols for key experiments to assess the activity of ARD-69 in cell culture.

Cell Culture and Reagents
  • Cell Lines: LNCaP, VCaP, 22Rv1 (or other relevant AR-positive cell lines)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • ARD-69 Stock Solution: Prepare a 10 mM stock solution of ARD-69 in DMSO. Store at -20°C or -80°C.[1]

Western Blotting for AR Degradation

This protocol is to determine the dose-dependent and time-course effects of ARD-69 on AR protein levels.

cluster_workflow Western Blotting Workflow start Seed Cells treat Treat with ARD-69 (Different concentrations/times) start->treat lyse Lyse Cells & Collect Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody (Anti-AR, Anti-Actin) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect Chemiluminescence Detection secondary->detect analyze Analyze Data detect->analyze

Caption: Western blotting experimental workflow.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of ARD-69 (e.g., 0.01 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of ARD-69 (e.g., 10 nM) for various time points (e.g., 0, 3, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the AR signal to the loading control and express the results as a percentage of the vehicle-treated control.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol is to determine the effect of ARD-69 on cell proliferation and calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a serial dilution of ARD-69 (e.g., 0.01 nM to 1000 nM).

  • Incubation: Incubate the cells for a specified period (e.g., 7 days).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until the formazan (B1609692) crystals are fully dissolved.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Immunofluorescence Staining for AR Localization

This protocol allows for the visualization of AR protein levels and subcellular localization following treatment with ARD-69.

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with ARD-69 at a concentration known to induce degradation (e.g., 10 nM) for 24 hours. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against AR overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Concluding Remarks

References

Protocol for AUTAC Synthesis with Amino-PEG3-2G Degrader-1 and Cellular Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-Targeting Chimeras (AUTACs) are innovative heterobifunctional molecules designed to induce the degradation of specific intracellular targets through the autophagy-lysosomal pathway. This technology offers a powerful strategy for targeting proteins that are otherwise difficult to inhibit with traditional small-molecule inhibitors. AUTACs consist of three key components: a ligand that binds to the protein of interest (POI), a linker, and a degradation tag that recruits the autophagy machinery.

This document provides a detailed protocol for the synthesis of an AUTAC using the Amino-PEG3-2G degrader-1 linker, which incorporates a guanine-based tag. This tag mimics S-guanylation, a post-translational modification that can trigger K63-linked polyubiquitination of the target protein, marking it for recognition by the autophagy receptor p62/SQSTM1 and subsequent degradation. Detailed protocols for the characterization of the synthesized AUTAC and its application in cell-based assays to quantify protein degradation are also provided.

Data Presentation

Table 1: Representative Efficacy of AUTACs with PEG Linkers
AUTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (µM)Reference
PBA-1105 Mutant Tau (P301L)SH-SY5Y~1-10Not ReportedNot Reported[1]
PBA-1106 Mutant Tau (P301L)SH-SY5Y~1-10Not ReportedNot Reported[1]
SHP2 degrader-3 SHP2HeLa3220Not Reported5.59[2]
BRD4 degrader-5 BRD44T124700Not Reported20.6[2]
PD-L1 degrader-2 PD-L1CT26500Not ReportedNot Reported[2]

Note: The data presented are for AUTACs with similar PEG-based linkers and serve as a reference for expected efficacy. Actual values will vary depending on the specific target ligand and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a Target-Specific AUTAC

This protocol outlines the synthesis of an AUTAC by conjugating a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) to the amine group of this compound via an amide bond formation.

Materials:

  • POI-COOH (Protein of Interest Ligand with a carboxylic acid handle)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (for Boc deprotection if applicable)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., DCM, Methanol, Acetonitrile (B52724), Water)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Preparation of the Activated Ligand: a. Dissolve the POI-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: a. To the activated ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.[3]

  • Work-up and Extraction: a. Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) or DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by reverse-phase flash chromatography or preparative HPLC.[4][5] A typical gradient could be 10-95% acetonitrile in water with 0.1% TFA over 30 minutes. b. Collect the fractions containing the desired AUTAC product.

  • Lyophilization: a. Combine the pure fractions and lyophilize to obtain the final AUTAC product as a solid.

Protocol 2: Characterization of the Synthesized AUTAC

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the synthesized AUTAC.

  • Procedure: a. Dissolve a small amount of the purified AUTAC in a suitable solvent (e.g., acetonitrile/water). b. Inject the sample into an LC-MS system equipped with a C18 column. c. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). d. Analyze the mass spectrum to confirm the presence of the expected molecular ion peak ([M+H]⁺).[6][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the synthesized AUTAC.

  • Procedure: a. Dissolve the purified AUTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). b. Acquire ¹H and ¹³C NMR spectra. c. Analyze the spectra to confirm the presence of characteristic peaks corresponding to the POI ligand, the PEG linker, and the degrader tag.[6][7][8]

Protocol 3: Cellular Assay for AUTAC-Mediated Protein Degradation

This protocol describes a Western blot-based assay to quantify the degradation of the target protein in cells treated with the synthesized AUTAC.

Materials:

  • Cultured cells expressing the protein of interest

  • Synthesized AUTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of the AUTAC in DMSO. c. Treat the cells with a range of concentrations of the AUTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only control.

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. j. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the corresponding loading control band. c. Calculate the percentage of protein degradation relative to the DMSO control. d. Plot the percentage of degradation against the AUTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[9]

Mandatory Visualizations

AUTAC_Synthesis_Workflow cluster_synthesis AUTAC Synthesis POI-COOH POI Ligand (with -COOH) Activation Carboxylic Acid Activation (HATU, DIPEA) POI-COOH->Activation Amino-PEG3-2G Amino-PEG3-2G Degrader-1 Coupling Amide Bond Formation Amino-PEG3-2G->Coupling Activation->Coupling Purification Purification (HPLC) Coupling->Purification AUTAC Synthesized AUTAC Purification->AUTAC

Caption: Workflow for the synthesis of a target-specific AUTAC.

AUTAC_Signaling_Pathway cluster_cellular Cellular Environment AUTAC AUTAC TernaryComplex AUTAC-POI Complex AUTAC->TernaryComplex binds POI Protein of Interest (POI) POI->TernaryComplex binds K63PolyUb K63-linked Polyubiquitination TernaryComplex->K63PolyUb induces Ub Ubiquitin (Ub) Ub->K63PolyUb p62 p62/SQSTM1 K63PolyUb->p62 recruits Autophagosome Autophagosome Formation p62->Autophagosome targets to LC3 LC3-I LC3_lipidation LC3 Lipidation LC3->LC3_lipidation LC3II LC3-II LC3_lipidation->LC3II LC3II->Autophagosome associates with Lysosome Lysosome Autophagosome->Lysosome fuses with Degradation Degradation of POI Lysosome->Degradation

Caption: Signaling pathway of AUTAC-mediated protein degradation.

References

Application Notes and Protocols: Amino-PEG3-2G Degrader-1 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block for Autophagy-Targeting Chimeras (AUTACs)

Amino-PEG3-2G degrader-1 is a chemical tool primarily utilized in the synthesis of Autophagy-Targeting Chimeras (AUTACs). It is not a standalone degrader but rather a key building block. It is a conjugate molecule composed of a PEG (Polyethylene glycol) linker and a pyrazole-linked FBnG tag, which is involved in the induction of the ubiquitin-proteasome system (UPS).[1][2][3] The primary application of this compound is to serve as a precursor for researchers to create bespoke AUTACs for the targeted degradation of specific proteins of interest.[1]

AUTACs are bifunctional molecules that induce the degradation of target proteins through the autophagy pathway. This mechanism differs from other targeted protein degradation technologies like Proteolysis-Targeting Chimeras (PROTACs), which typically utilize the ubiquitin-proteasome system. The ability to harness the autophagy pathway opens up new avenues for degrading a wider range of cellular targets, including protein aggregates and potentially even damaged organelles.

Conceptual Framework: Synthesis of an AUTAC using this compound

The synthesis of a functional AUTAC using this compound involves conjugating it to a ligand that specifically binds to a protein of interest (POI). The amine group on the PEG linker of this compound provides a reactive handle for this conjugation.

G cluster_0 This compound cluster_1 Targeting Ligand cluster_2 Functional AUTAC A Amino Group (-NH2) B PEG3 Linker A->B for conjugation E POI Ligand A->E Conjugation C Pyrazole-linked FBnG Tag B->C D Ligand for Protein of Interest (POI) F Linker E->F G FBnG Tag F->G

Caption: Synthesis of a functional AUTAC.

Signaling Pathway: Mechanism of Action of a Synthesized AUTAC

Once a target-specific AUTAC is synthesized using this compound, it can be introduced into a cellular system. The AUTAC will then simultaneously bind to the protein of interest (POI) and components of the autophagy machinery. This proximity induces the ubiquitination of the POI, tagging it for recognition by autophagy receptors (like p62). The tagged POI is then engulfed by a phagophore, which matures into an autophagosome. Finally, the autophagosome fuses with a lysosome, leading to the degradation of the enclosed POI.

cluster_0 AUTAC-Mediated Degradation AUTAC AUTAC Ternary_Complex Ternary Complex (AUTAC + POI) AUTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub Ubiquitination Ternary_Complex->Ub K63-linked p62 p62 Receptor Ub->p62 Recognition Phagophore Phagophore p62->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation POI Degradation Autolysosome->Degradation

Caption: AUTAC mechanism of action.

Experimental Protocols

As this compound is a synthetic precursor, the initial protocol involves the chemical synthesis of the desired AUTAC. Following successful synthesis and purification, the resulting AUTAC can be tested in cellular models.

Protocol for AUTAC Synthesis (Conceptual)

This is a generalized workflow. The specific reaction conditions will depend on the chemistry of the targeting ligand.

A 1. Dissolve Amino-PEG3-2G degrader-1 in an appropriate aprotic solvent (e.g., DMF, DMSO). B 2. Dissolve the POI-targeting ligand (with a reactive group, e.g., NHS ester or carboxylic acid) in a compatible solvent. A->B C 3. If using a carboxylic acid, add coupling reagents (e.g., HATU, EDC/NHS). B->C D 4. Mix the solutions from steps 1 and 2 (and 3 if applicable) and stir at room temperature. C->D E 5. Monitor reaction progress by LC-MS or TLC. D->E F 6. Upon completion, quench the reaction and perform aqueous workup. E->F G 7. Purify the crude product using flash chromatography or preparative HPLC. F->G H 8. Confirm the identity and purity of the final AUTAC by LC-MS and NMR. G->H

Caption: AUTAC synthesis workflow.

Protocol for In-Cell Protein Degradation Assay

This protocol outlines the steps to assess the efficacy of a newly synthesized AUTAC in degrading a target protein in a cell culture model.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • Synthesized AUTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, optional control)

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine, optional control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized AUTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest AUTAC concentration.

    • (Optional) Prepare controls with autophagy or proteasome inhibitors to confirm the degradation pathway.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of the AUTAC or controls.

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (total protein extract).

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data obtained from the protein degradation experiments should be organized systematically for clear interpretation and comparison.

Table 1: Dose-Dependent Degradation of POI by AUTAC-X at 24 hours

AUTAC-X Concentration (nM)Normalized POI Level (vs. Vehicle)% Degradation
0 (Vehicle)1.000%
0.10.955%
10.8218%
100.5545%
1000.2377%
10000.1189%

Table 2: Time-Course of POI Degradation by 100 nM AUTAC-X

Incubation Time (hours)Normalized POI Level (vs. Vehicle)% Degradation
01.000%
40.7822%
80.5149%
160.2971%
240.2377%

These tables provide a clear and concise summary of the synthesized AUTAC's potency and degradation kinetics, which are essential for structure-activity relationship (SAR) studies and further optimization. From this data, key parameters such as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.

References

Application Notes and Protocols for the Study of Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis Targeting Chimeras (PROTACs) and other classes of degraders, such as Autophagy-Targeting Chimeras (AUTACs), leverage the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). Amino-PEG3-2G degrader-1 is a chemical entity composed of a PEG linker and a pyrazole-linked tag, designed for the synthesis of degraders that induce the ubiquitin-proteasome system (UPS).[1][2][3] This document provides detailed experimental protocols and application notes for the characterization of a hypothetical degrader, "Degrader-X," synthesized using the Amino-PEG3-2G linker. These protocols are designed to guide researchers in assessing the efficacy, mechanism of action, and cellular effects of such degraders.

Mechanism of Action & Signaling Pathway

Degrader-X, like other PROTAC-style degraders, functions as a heterobifunctional molecule. It consists of a ligand that binds to the target protein (POI) and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by the Amino-PEG3-2G linker. This tripartite binding event brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[4][5][6][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8] The degrader molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[9][10][11][12]

cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-Degrader-E3) POI->Ternary Degrader Degrader-X (Amino-PEG3-2G Linker) Degrader->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->Degrader Release & Reuse PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Degrader-X mediated protein degradation pathway.

Experimental Protocols

The following sections detail key in vitro experiments to characterize the activity of Degrader-X.

Assessment of Protein Degradation via Western Blot

Western blotting is a fundamental technique to visualize and quantify the reduction in the levels of the target protein following treatment with Degrader-X.[13]

Experimental Workflow:

cluster_1 Western Blot Workflow A 1. Cell Treatment (Degrader-X) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibodies) D->E F 6. Detection & Quantification E->F

Western blot experimental workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line expressing the POI at an appropriate density in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with increasing concentrations of Degrader-X (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13]

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[13][14][15][16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[13]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and denature by heating at 95-100°C for 5 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel in SDS-PAGE running buffer at a constant voltage.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[13]

    • To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).

Data Presentation:

Concentration (nM)Time (h)POI Level (Normalized to Loading Control)% Degradation
0 (Vehicle)241.000
1240.8515
10240.5248
100240.1585
1000240.1882

Note: The "hook effect" may be observed at high concentrations, where the efficacy of the degrader decreases due to the formation of binary complexes instead of the productive ternary complex.[4]

Cellular Viability Assays

It is crucial to assess whether the observed effects of Degrader-X are due to specific protein degradation or general cytotoxicity.[17][18]

Protocol using CellTiter-Glo® Luminescent Cell Viability Assay:

  • Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Degrader-X for 24, 48, and 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation:

Degrader-X (nM)24h Viability (%)48h Viability (%)72h Viability (%)
0100100100
198.597.295.8
1096.294.592.1
10095.893.190.5
100094.391.788.3
1000075.160.345.2
Target Ubiquitination Assay

This assay confirms that the degradation of the POI is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[8][18]

Protocol using Immunoprecipitation and Western Blot:

  • Cell Treatment: Treat cells with Degrader-X and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the POI overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blot:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and transfer as described previously.

    • Probe the membrane with an antibody that recognizes ubiquitin. A smear of high molecular weight bands will indicate polyubiquitination of the POI.

Data Presentation:

TreatmentPOI ImmunoprecipitationUbiquitin Detection
Vehicle+-
Degrader-X++
Degrader-X + MG132++++ (smear)
Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) can be used to verify that Degrader-X engages with its target protein within the cellular environment.[19][20]

Experimental Workflow:

cluster_2 CETSA Workflow G 1. Cell Treatment (Degrader-X) H 2. Heating of Cells (Temperature Gradient) G->H I 3. Cell Lysis H->I J 4. Separation of Soluble & Precipitated Proteins I->J K 5. Analysis of Soluble Fraction (Western Blot) J->K

CETSA experimental workflow.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with Degrader-X or vehicle.

  • Heating: Heat the cell suspensions at various temperatures for a fixed time.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the amount of soluble POI in the supernatant by Western blot. An increase in the melting temperature of the POI in the presence of Degrader-X indicates target engagement.

Data Presentation:

Temperature (°C)Soluble POI (Vehicle)Soluble POI (Degrader-X)
40100%100%
4595%98%
5070%90%
5540%75%
6015%50%
655%20%

In Vivo Studies

For in vivo evaluation, pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the exposure-response relationship of Degrader-X.[9]

Key Considerations for In Vivo Studies:

  • Dosing and Formulation: Determine the appropriate vehicle and route of administration (e.g., intraperitoneal, oral, subcutaneous).[9]

  • Pharmacokinetics (PK): Measure the concentration of Degrader-X in plasma and tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[21]

  • Pharmacodynamics (PD): Collect tissue samples at various time points after dosing and measure the levels of the POI by Western blot or other quantitative methods to assess the extent and duration of protein degradation.[9][22]

Data Presentation (PK/PD):

Time Post-Dose (h)Plasma Conc. (ng/mL)Tissue POI Level (% of Control)
00100
2150045
880020
2420035
485070

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of degraders synthesized using the Amino-PEG3-2G linker. By systematically assessing protein degradation, mechanism of action, cellular effects, and in vivo efficacy, researchers can thoroughly characterize these novel therapeutic agents and advance their development.

References

Application Notes and Protocols: Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-2G degrader-1 is a chemical entity composed of a PEG linker and a pyrazole-linked FBnG tag, designed for the induction of the ubiquitin-proteasome system (UPS). This molecule serves as a crucial building block for the synthesis of Autophagy-Targeting Chimeras (AUTACs), which are bifunctional molecules that mediate the degradation of specific target proteins via the autophagy pathway. Given the therapeutic potential of targeted protein degradation, a thorough understanding of the physicochemical properties of foundational molecules like this compound is paramount for the successful development of novel degraders.

These application notes provide a detailed overview of the solubility and stability of this compound, along with standardized protocols for its handling, storage, and evaluation.

Physicochemical Properties

A summary of the known solubility and recommended storage conditions for this compound is presented below. Adherence to these guidelines is critical to ensure the integrity and performance of the molecule in experimental settings.

Solubility Data
SolventConcentrationMolarity (approx.)Method
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL189.19 mMNot Specified

Note: The provided solubility in DMSO indicates that the saturation point was not reached at this concentration[1]. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects which can negatively impact solubility[1].

Stability and Storage
ConditionDurationRecommendation
-80°C6 monthsRecommended for long-term storage of stock solutions[1].
-20°C1 monthSuitable for short-term storage of stock solutions[1].
Room TemperatureVariesSuitable for shipping in the continental US; may vary elsewhere[1].

Experimental Protocols

The following protocols are provided as standardized methods for determining the aqueous solubility and stability of this compound and its derivatives.

Protocol 1: Determination of Aqueous Kinetic Solubility

Objective: To determine the kinetic solubility of this compound in aqueous buffers, which is a critical parameter for in vitro assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (polypropylene)

  • Plate shaker

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration series (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Addition to Aqueous Buffer: Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in a 96-well plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach equilibrium.

  • Sample Clarification: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.

  • Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS method. The highest concentration at which no precipitation is observed is determined as the kinetic solubility.

Protocol 2: Assessment of Freeze-Thaw Stability

Objective: To evaluate the stability of this compound in solution after multiple freeze-thaw cycles.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • -20°C and/or -80°C freezer

  • HPLC or LC-MS system

Procedure:

  • Initial Analysis (Cycle 0): Analyze the initial concentration and purity of the this compound stock solution using HPLC or LC-MS. This will serve as the baseline.

  • Freeze-Thaw Cycles:

    • Freeze the stock solution at -20°C or -80°C for at least 12 hours.

    • Thaw the solution at room temperature until it is completely liquid.

    • This completes one freeze-thaw cycle.

  • Sampling: After 1, 3, and 5 freeze-thaw cycles, take an aliquot of the stock solution.

  • Analysis: Analyze the concentration and purity of the aliquots from each cycle using the same HPLC or LC-MS method as in step 1.

  • Data Evaluation: Compare the results from each cycle to the baseline (Cycle 0). A degradation of >5-10% in purity or concentration may indicate instability.

Diagrams

AUTAC Mechanism of Action

AUTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation Degrader Amino-PEG3-2G degrader-1 based AUTAC POI Target Protein (POI) Degrader->POI Binds to POI LC3 LC3 Degrader->LC3 Binds to LC3 Phagophore Phagophore POI->Phagophore LC3->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation Degradation

Caption: Mechanism of action for an AUTAC synthesized from this compound.

Experimental Workflow for Solubility Assessment

Solubility_Workflow Start Start: Amino-PEG3-2G degrader-1 solid PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock Dilute Dilute in PBS (1:50) PrepStock->Dilute Incubate Incubate with Shaking (2h) Dilute->Incubate Centrifuge Centrifuge to Pellet Precipitate Incubate->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze End End: Determine Kinetic Solubility Analyze->End

Caption: Workflow for determining the kinetic solubility of this compound.

References

Application Notes and Protocols: Cell Permeability of Amino-PEG3-2G Degrader-1 Based AUTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-targeting chimeras (AUTACs) represent a promising class of targeted protein degraders that utilize the cellular autophagy-lysosome pathway to eliminate proteins of interest (POIs).[1][2][3][4] Unlike proteolysis-targeting chimeras (PROTACs) which rely on the ubiquitin-proteasome system, AUTACs can degrade a broader range of substrates, including protein aggregates and organelles.[4] An essential component in the design of effective AUTACs is the tag-linker conjugate that facilitates the recruitment of the autophagy machinery to the target protein. Amino-PEG3-2G degrader-1 is a conjugate containing a PEG linker and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag, which can be used to synthesize AUTACs for the induction of the ubiquitin-proteasome system and subsequent autophagy.[5][6][7]

A critical determinant of the therapeutic efficacy of any small molecule degrader, including AUTACs, is its ability to permeate the cell membrane to reach its intracellular target. This document provides detailed application notes and experimental protocols for assessing the cell permeability of AUTACs synthesized using this compound.

AUTAC Mechanism of Action

AUTACs are bifunctional molecules composed of a ligand that binds to the target protein, a linker, and a degradation tag (in this case, derived from this compound).[4] Upon entering the cell, the AUTAC binds to the POI. The guanine-derived tag then undergoes a modification, mimicking S-guanylation, which triggers K63-linked polyubiquitination of the POI.[1][2] This polyubiquitin (B1169507) chain is recognized by autophagy receptors, such as SQSTM1/p62, which facilitates the sequestration of the POI-AUTAC complex into an autophagosome.[1][4][8] The autophagosome subsequently fuses with a lysosome, leading to the degradation of the POI.[3]

AUTAC_Pathway AUTAC Signaling Pathway cluster_cell Cell AUTAC AUTAC AUTAC_POI_Complex AUTAC-POI Complex AUTAC->AUTAC_POI_Complex Binds POI Protein of Interest (POI) POI->AUTAC_POI_Complex K63_Polyubiquitination K63-linked Polyubiquitination AUTAC_POI_Complex->K63_Polyubiquitination Induces p62 p62/SQSTM1 K63_Polyubiquitination->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Targets to Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome

AUTAC Signaling Pathway

Data Presentation: Cell Permeability Assessment

To facilitate the comparison of cell permeability data for different this compound based AUTACs, the following tables should be used to summarize the quantitative results from the described experimental protocols.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data

AUTAC Compound IDApparent Permeability (Papp) (x 10⁻⁶ cm/s)Mass Retention (R) (%)Experimental Conditions (pH, Lipid Composition)
AUTAC-1
AUTAC-2
Control Compound

Table 2: Caco-2 Cell Permeability Assay Data

AUTAC Compound IDPapp A to B (x 10⁻⁶ cm/s)Papp B to A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)% Recovery
AUTAC-1
AUTAC-2
Control Compound

Table 3: Cellular Uptake Assay Data

AUTAC Compound IDIntracellular Concentration (µM) at Time XFold Increase over BackgroundExperimental Conditions (Cell Line, Incubation Time)
AUTAC-1
AUTAC-2
Control Compound

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and serves as an initial, high-throughput screen for membrane permeability.[9][10][11]

PAMPA_Workflow PAMPA Experimental Workflow Start Start Prepare_Solutions Prepare Donor (AUTAC) and Acceptor (Buffer) Solutions Start->Prepare_Solutions Coat_Plate Coat Donor Plate Membrane with Lipid Solution Prepare_Solutions->Coat_Plate Add_Solutions Add Donor Solution to Donor Plate and Acceptor Solution to Acceptor Plate Coat_Plate->Add_Solutions Assemble_Plate Assemble the Donor and Acceptor Plates Add_Solutions->Assemble_Plate Incubate Incubate at Room Temperature Assemble_Plate->Incubate Analyze Analyze Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp and Mass Retention Analyze->Calculate End End Calculate->End Caco2_Workflow Caco-2 Permeability Assay Workflow Start Start Seed_Cells Seed Caco-2 Cells on Transwell Inserts Start->Seed_Cells Differentiate Culture for ~21 Days to Form a Monolayer Seed_Cells->Differentiate Check_Integrity Measure TEER to Confirm Monolayer Integrity Differentiate->Check_Integrity Prepare_Dosing Prepare AUTAC Dosing Solution Check_Integrity->Prepare_Dosing Add_Compound_AB A to B: Add Compound to Apical Chamber Prepare_Dosing->Add_Compound_AB Add_Compound_BA B to A: Add Compound to Basolateral Chamber Prepare_Dosing->Add_Compound_BA Incubate Incubate at 37°C Add_Compound_AB->Incubate Add_Compound_BA->Incubate Sample_Collection Collect Samples from Receiver Chambers at Time Points Incubate->Sample_Collection Analyze Analyze Compound Concentration (LC-MS/MS) Sample_Collection->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

References

Application Notes and Protocols for In Vitro Characterization of Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the in vitro activity of Amino-PEG3-2G degrader-1, a molecule designed to induce protein degradation through the ubiquitin-proteasome system. The following protocols detail established assays to quantify the binding, ubiquitination, and degradation of a target protein. For the purpose of these notes, the hypothetical target protein will be referred to as "Target Protein X" (TPX).

Mechanism of Action

This compound is a heterobifunctional molecule that acts as a molecular bridge. One end of the degrader binds to the target protein (TPX), while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to TPX. The resulting polyubiquitinated TPX is then recognized and degraded by the 26S proteasome.

cluster_0 Cellular Environment Degrader Amino-PEG3-2G degrader-1 Ternary_Complex Ternary Complex (TPX-Degrader-E3) Degrader->Ternary_Complex Binds TPX Target Protein X (TPX) TPX->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Poly_Ub_TPX Polyubiquitinated TPX Ternary_Complex->Poly_Ub_TPX Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_TPX->Proteasome Recognition Degraded_TPX Degraded Peptides Proteasome->Degraded_TPX Degradation

Caption: Signaling pathway of this compound mediated protein degradation.

Data Presentation

Table 1: Summary of In Vitro Activity of this compound
Assay TypeParameterResult
Binding Affinity
Fluorescence PolarizationKd for TPXe.g., 50 nM
Fluorescence PolarizationKd for E3 Ligasee.g., 200 nM
Degradation Efficacy
Western BlotDC50 (24h)e.g., 100 nM
Western BlotDmax (24h)e.g., >90%
ELISADC50 (24h)e.g., 95 nM
ELISADmax (24h)e.g., >92%
Proteomics Analysis
Mass SpectrometrySelectivitye.g., Highly selective for TPX
Mass SpectrometryOff-target effectse.g., No significant off-targets identified

Experimental Protocols

Protocol 1: Western Blot for TPX Degradation

This protocol is used to determine the dose-dependent degradation of TPX induced by this compound.

A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-TPX, Anti-Loading Control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Materials:

  • Cell line expressing TPX

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to TPX and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours)[2].

  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors[1][2][3]. Centrifuge the lysates to pellet cell debris and collect the supernatant[2].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[2].

  • SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis[2].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[2].

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against TPX and a loading control, followed by incubation with an HRP-conjugated secondary antibody[2].

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the TPX signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values[2][4].

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TPX Quantification

ELISA provides a high-throughput method for quantifying TPX levels in cell lysates.

A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B C 3. Add Cell Lysates & Standards B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme-Conjugated Secondary Antibody D->E F 6. Add Substrate E->F G 7. Stop Reaction F->G H 8. Read Absorbance G->H I 9. Data Analysis H->I

Caption: Experimental workflow for a sandwich ELISA to quantify target protein levels.

Materials:

  • Cell lysates prepared as in the Western Blot protocol

  • ELISA microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Capture antibody (specific for TPX)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Detection antibody (specific for a different epitope on TPX)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Wash buffer (e.g., PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C[5].

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer[6].

  • Sample Incubation: Add serially diluted standards of recombinant TPX and the cell lysates to the wells and incubate[5].

  • Detection: Wash the plate and add the detection antibody, followed by the enzyme-conjugated secondary antibody[5].

  • Signal Development: After washing, add the substrate solution and allow the color to develop. Stop the reaction with a stop solution[6].

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the recombinant TPX and use it to determine the concentration of TPX in the cell lysates. Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Fluorescence Polarization (FP) for Binding Affinity

This assay measures the binding affinity of this compound to a fluorescently labeled tracer that binds to TPX.

A 1. Prepare Reagents: - Fluorescently Labeled Tracer - Target Protein X (TPX) - Degrader-1 B 2. Add Constant Concentration of Tracer and TPX to Microplate Wells A->B C 3. Add Serial Dilution of Degrader-1 B->C D 4. Incubate to Reach Equilibrium C->D E 5. Measure Fluorescence Polarization D->E F 6. Data Analysis (Calculate Kd) E->F

Caption: Workflow for a competitive fluorescence polarization binding assay.

Materials:

  • Purified recombinant TPX

  • Fluorescently labeled ligand/tracer for TPX

  • This compound

  • Assay buffer

  • Microplate suitable for fluorescence polarization

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add a constant concentration of purified TPX and the fluorescently labeled tracer[7].

  • Degrader Titration: Add a serial dilution of this compound to the wells[7].

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader[8][9]. As the degrader displaces the fluorescent tracer from TPX, the polarization value will decrease.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the degrader and fit the data to a suitable binding model to determine the binding affinity (Kd)[10][11].

Protocol 4: Mass Spectrometry-Based Proteomics for Selectivity and Off-Target Analysis

Mass spectrometry (MS) provides an unbiased, global view of protein level changes in response to degrader treatment.[12][13]

A 1. Cell Treatment with Degrader-1 vs. Vehicle B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. Peptide Labeling (e.g., TMT) & Fractionation C->D E 5. LC-MS/MS Analysis D->E F 6. Database Searching & Protein Identification E->F G 7. Quantitative Proteomic Analysis F->G H 8. Identify Downregulated Proteins (Hits) G->H

Caption: General workflow for a quantitative proteomics experiment.

Materials:

  • Cell lysates from degrader-treated and vehicle-treated cells

  • Urea, DTT, Iodoacetamide

  • Trypsin

  • Tandem Mass Tag (TMT) reagents (optional, for multiplexing)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Sample Preparation: Prepare cell lysates from cells treated with this compound and a vehicle control.

  • Protein Digestion: Denature, reduce, and alkylate the proteins, followed by digestion into peptides using an enzyme like trypsin.

  • Peptide Cleanup and Labeling: Clean up the resulting peptides using SPE. For quantitative analysis, peptides can be labeled with isobaric tags like TMT.

  • LC-MS/MS: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry[14][15].

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and corresponding proteins. Quantify the relative abundance of proteins between the degrader-treated and control samples to identify proteins that are significantly downregulated. This will confirm the degradation of TPX and identify any potential off-target proteins.[16]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Amino-PEG3-2G degrader-1. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: I am observing a low yield in the final coupling step between the amine-functionalized PEG linker and the degrader moiety. What are the potential causes and solutions?

Low yields in the final coupling step are a common issue in the synthesis of PROTACs and other complex molecules.[1][2] Several factors could be contributing to this problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Amide Bond Formation - Optimize Coupling Reagents: Experiment with different amide coupling reagents such as HATU, HBTU, or EDC/HOBt. The choice of reagent can significantly impact reaction efficiency.[3] - Base Selection: Ensure the appropriate base (e.g., DIPEA, triethylamine) is used at the correct stoichiometry to neutralize acid byproducts and facilitate the reaction. - Reaction Time and Temperature: Vary the reaction time and temperature. Some coupling reactions may require longer incubation periods or elevated temperatures to proceed to completion.
Poor Solubility of Reactants - Solvent Screening: Test a range of solvents to ensure both the PEGylated linker and the degrader moiety are fully dissolved. Common solvents for such reactions include DMF, DMSO, and DCM. - Sonication: Gentle sonication can sometimes help to dissolve starting materials that are slow to go into solution.
Steric Hindrance - Linker Length: If steric hindrance is suspected, consider using a longer PEG linker if the experimental design allows. - Alternative Coupling Strategies: Explore alternative coupling chemistries that may be less sensitive to steric hindrance, such as click chemistry, if compatible functional groups can be introduced.[4]
Side Reactions - Protecting Groups: Ensure that all other reactive functional groups on both the linker and the degrader are adequately protected to prevent unwanted side reactions.[5][6] - Moisture Control: Amide coupling reactions can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: My reaction appears incomplete, with starting materials still present after the recommended reaction time. What should I do?

Incomplete reactions can often be pushed to completion with some adjustments to the reaction conditions.

Troubleshooting Workflow for Incomplete Reaction:

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Q3: I am having difficulty purifying the final this compound product. What purification strategies are recommended?

The purification of PROTACs can be challenging due to their often-high molecular weight and amphipathic nature.

Recommended Purification Techniques:

Technique Description Tips
Flash Column Chromatography A standard method for purifying organic compounds.- Solvent System: A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. - Additives: Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help to reduce tailing of amine-containing compounds on silica (B1680970) gel.
Preparative HPLC High-performance liquid chromatography on a larger scale to isolate pure compounds.- Column Choice: A C18 column is commonly used for reverse-phase purification of PROTACs. - Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile (B52724) or methanol (B129727) is typically employed.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.This can be useful for removing smaller impurities or unreacted starting materials from the larger degrader product.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control checks I should perform on my synthesized this compound?

Thorough analytical characterization is crucial to ensure the identity, purity, and stability of your final compound.

Key Analytical Techniques:

Technique Purpose Expected Outcome for this compound
LC-MS To determine the purity and confirm the molecular weight of the final product.A major peak corresponding to the calculated mass of the degrader with high purity (e.g., >95%).
¹H and ¹³C NMR To confirm the chemical structure and identify any major impurities.The spectra should show peaks corresponding to all the expected protons and carbons in the structure.
HRMS To obtain a highly accurate mass measurement for unambiguous confirmation of the elemental composition.The measured mass should be within a few ppm of the calculated exact mass.

Q2: What is a general experimental protocol for the coupling of an amine-PEG linker to a carboxylic acid-functionalized degrader moiety?

The following is a representative protocol for an amide coupling reaction. Note that specific conditions may need to be optimized for your particular substrates.

Experimental Protocol: Amide Coupling

  • Dissolution: Dissolve the carboxylic acid-functionalized degrader moiety (1.0 eq) and the coupling reagent HATU (1.2 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of the Amino-PEG3-amine linker (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Q3: How should I store the this compound and its precursors?

Proper storage is essential to maintain the integrity of your compounds.

  • This compound: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.[7] Solutions in solvents like DMSO can also be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Amine-PEG Linkers: These are generally stable but should be stored in a cool, dry place, protected from moisture.

  • Degrader Moieties: Storage conditions will depend on the specific compound, but generally, storage at -20°C is recommended.

Signaling Pathway and Workflow Diagrams

G cluster_synthesis Synthetic Workflow reagent1 Amino-PEG3-Linker coupling Amide Coupling (e.g., HATU, DIPEA, DMF) reagent1->coupling reagent2 Degrader Moiety (e.g., with COOH) reagent2->coupling crude Crude Product coupling->crude purification Purification (HPLC or Column Chromatography) crude->purification final_product Pure this compound purification->final_product

Caption: A generalized synthetic workflow for this compound.

G cluster_components Molecular Components cluster_assembly PROTAC Assembly Degrader Degrader Moiety Binds to Target Protein PROTAC Assembled PROTAC Degrader-Linker-E3_Ligand Degrader->PROTAC covalent bond Linker Amino-PEG3 Linker Provides spacing and solubility Linker->PROTAC covalent bond E3_Ligand E3 Ligase Ligand Recruits E3 Ligase E3_Ligand->PROTAC covalent bond

References

Optimizing Amino-PEG3-2G degrader-1 reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-PEG3-2G Degrader-1

Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in successfully executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the final synthesis step of this compound?

The final step in the synthesis of this compound is typically a convergent amide coupling reaction.[1][2] This involves coupling an amine-functionalized warhead-linker component (H₂N-PEG3-Warhead) with a carboxylic acid-functionalized E3 ligase ligand (E3-Ligand-COOH). This reaction forms a stable amide bond to yield the final heterobifunctional degrader.[3][4][5]

Q2: What are the recommended analytical techniques for monitoring the reaction progress?

The most effective techniques for monitoring the reaction are Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin Layer Chromatography (TLC).

  • LC-MS is highly recommended as it can simultaneously track the consumption of starting materials and the formation of the desired product, providing both retention time and mass-to-charge ratio (m/z) for confirmation.

  • TLC is a faster, qualitative method. Staining with ninhydrin (B49086) can be used to visualize the consumption of the primary amine starting material.

Q3: What are the typical starting material stoichiometries for the coupling reaction?

For optimal results, it is common to use a slight excess of one of the components. A typical starting point is to use the more synthetically accessible or less expensive component in a slight excess of 1.1 to 1.2 equivalents. The coupling reagents are generally used in a range of 1.2 to 1.5 equivalents.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or has failed completely. What are the common causes and how can I fix this?

A: Low yield is a frequent issue in the synthesis of complex molecules like PROTACs.[6] The causes are often multifaceted. Refer to the troubleshooting workflow below (Figure 2) and consider the following points:

  • Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, HBTU) and bases (e.g., DIPEA), are fresh and anhydrous. Coupling reagents are moisture-sensitive and degrade over time.

  • Solvent Purity: Use anhydrous, high-purity solvents (e.g., DMF, DCM). Water can hydrolyze activated esters and quench the reaction.

  • Incorrect Stoichiometry: The use of amine salts (e.g., TFA or HCl salts) without adding a sufficient amount of base to liberate the free amine can inhibit the reaction.[1] Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used if your amine is a salt.

  • Sub-optimal Coupling Reagent: The choice of coupling reagent is critical. If one reagent fails, screen others. See Table 1 for a comparison.

  • Reaction Temperature and Time: Some coupling reactions require cooling to 0°C to prevent side reactions, while others may need gentle heating to proceed. Monitor the reaction over a 24-hour period to determine the optimal time.

Issue 2: Multiple Side Products Observed

Q: My LC-MS analysis shows several unexpected peaks. What are the likely side reactions and how can I minimize them?

A: The formation of side products is common in peptide-like couplings.[7][8]

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU or HBTU can react with the primary amine starting material to form an inactive guanidinium (B1211019) species.[7]

    • Solution: Pre-activate the carboxylic acid. Dissolve the E3-Ligand-COOH, coupling reagent, and base in your solvent and stir for 10-15 minutes before adding the H₂N-PEG3-Warhead.

  • Racemization: If the carboxylic acid component has a chiral center, the harshness of the coupling conditions can cause racemization.

    • Solution: Add a racemization suppressant like HOAt or HOBt to the reaction mixture. Perform the reaction at a lower temperature (0°C).

  • Dimerization/Self-Coupling: If the warhead or E3 ligase ligand has unprotected reactive sites, dimerization can occur.

    • Solution: Ensure that all other reactive functional groups are properly protected before attempting the final coupling step.

Issue 3: Poor Solubility of Reagents or Product

Q: My starting materials will not fully dissolve, or the product precipitates during the reaction. What can I do?

A: Bifunctional degraders are often large molecules with poor solubility.[9]

  • Solvent Choice: The choice of solvent is critical. While DMF is a common choice, consider alternatives like DMAc, NMP, or a co-solvent system such as DCM/DMF. See Table 3 for recommendations.

  • Sonication and Gentle Heating: Gentle heating (40-50°C) and sonication can help dissolve stubborn starting materials. However, be cautious with heating as it can also accelerate side reactions.

  • Reaction Concentration: If the product is precipitating, the reaction may be too concentrated. Try running the reaction at a lower molarity (e.g., 0.05 M instead of 0.1 M).

Issue 4: Difficulty in Product Purification

Q: I am struggling to isolate the pure product after the reaction. What purification strategies are recommended?

A: Purification of PROTACs can be challenging due to their physicochemical properties.

  • Chromatography Method: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for obtaining highly pure material. For larger scales or initial purification, automated flash chromatography on silica (B1680970) or C18-functionalized silica is recommended.

  • Solvent System Selection:

Data Presentation

Table 1: Screening of Common Amide Coupling Reagents
Coupling ReagentBase (Equivalents)Typical SolventRelative EfficiencyKey Considerations
HATU DIPEA (2.0)DMF+++Highly efficient but can cause guanidinylation. Pre-activation recommended.
HBTU DIPEA (2.0)DMF, DCM++Slightly less reactive than HATU; lower risk of side reactions.
EDC/HOBt DIPEA (2.0)DCM, DMF+Economical choice, but can be slower. HOBt is an explosive hazard when dry.
T3P Pyridine (3.0)EtOAc, DCM++Works well for sterically hindered couplings. Work-up can be more complex.
Table 2: Optimization of Reaction Conditions
ParameterCondition ACondition BCondition CRecommended Starting Point
Base DIPEAEt₃NNMMDIPEA
Temperature 0 °C25 °C (RT)40 °C25 °C (RT)
Time 2 hours12 hours24 hoursMonitor until SM consumed (typically 4-12h)
Concentration 0.5 M0.1 M0.05 M0.1 M
Table 3: Recommended Solvents for Reaction and Purification
ApplicationPrimary SolventCo-Solvents / Modifiers
Reaction DMF, NMP, DMAcDCM, THF
Purification (Normal Phase) Dichloromethane (DCM)Methanol, Ethyl Acetate (B1210297), NH₄OH
Purification (Reverse Phase) WaterAcetonitrile, Methanol, TFA, Formic Acid

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling
  • To a dry vial, add the E3-Ligand-COOH (1.0 eq) and the coupling reagent (e.g., HATU, 1.2 eq).

  • Dissolve the solids in anhydrous DMF (to achieve a final concentration of 0.1 M).

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes (pre-activation).

  • In a separate vial, dissolve the H₂N-PEG3-Warhead (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS (see Protocol 2).

  • Once the reaction is complete, quench by adding a small amount of water.

  • Dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by chromatography (see Protocol 3).

Protocol 2: Reaction Monitoring by LC-MS
  • Prepare a sample by taking a small aliquot (~5 µL) from the reaction mixture.

  • Dilute the aliquot with 1 mL of acetonitrile or methanol.

  • Inject 1-5 µL of the diluted sample onto an LC-MS system equipped with a C18 column.

  • Run a fast gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid over 5 minutes).

  • Analyze the data by extracting the ion chromatograms for the starting materials' and the final product's calculated masses.

Protocol 3: Purification by Flash Chromatography
  • Adsorb the crude product onto a small amount of silica gel or Celite.

  • Load the adsorbed material onto a pre-equilibrated silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Collect fractions and analyze them by TLC or LC-MS.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Scheme cluster_reactants Reactants E3_Ligand E3-Ligand-COOH Coupling_Reagents HATU / DIPEA DMF, RT E3_Ligand->Coupling_Reagents Warhead_Linker H₂N-PEG3-Warhead Warhead_Linker->Coupling_Reagents Product Amino-PEG3-2G Degrader-1 Coupling_Reagents->Product Troubleshooting_Workflow start Low / No Yield Observed check_reagents 1. Check Reagent Quality (Anhydrous? Expired?) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp? Concentration?) check_reagents->check_conditions Yes replace_reagents Use fresh, anhydrous reagents and solvents check_reagents->replace_reagents No check_stoich 3. Verify Stoichiometry (Amine salt used? Enough base?) check_conditions->check_stoich Yes optimize_conditions Adjust temperature and concentration check_conditions->optimize_conditions No screen_reagents 4. Screen Coupling Reagents (Try HATU, T3P, etc.) check_stoich->screen_reagents Yes adjust_base Add 2-3 eq. base for amine salts check_stoich->adjust_base No select_new Select new coupling reagent based on screening screen_reagents->select_new No success Yield Improved screen_reagents->success Yes replace_reagents->check_conditions optimize_conditions->check_stoich adjust_base->screen_reagents select_new->success Purification_Decision_Tree start Crude Product Obtained scale What is the scale? start->scale polarity Is the product polar? scale->polarity < 100 mg flash_silica Automated Flash (Normal Phase - Silica) scale->flash_silica > 100 mg polarity->flash_silica No flash_c18 Automated Flash (Reverse Phase - C18) polarity->flash_c18 Yes final_purity Is final high purity (>98%) required? prep_hplc Preparative HPLC (Reverse Phase - C18) final_purity->prep_hplc Yes flash_silica->final_purity flash_c18->final_purity

References

Low yield in AUTAC synthesis with Amino-PEG3-2G degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Autophagy-Targeting Chimeras (AUTACs), with a specific focus on addressing low yields when using Amino-PEG3-2G degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is an AUTAC and how does it work?

An Autophagy-Targeting Chimera (AUTAC) is a heterobifunctional molecule designed to selectively degrade target proteins or organelles through the cellular autophagy pathway.[1] It consists of three key components: a "warhead" that binds to the protein of interest (POI), a "degrader tag" (in this case, a derivative of guanine) that recruits the autophagy machinery, and a "linker" (such as Amino-PEG3-2G) that connects the warhead and the degrader tag.[2][3]

The mechanism of action involves the AUTAC binding to the target protein and inducing its K63-linked polyubiquitination.[4] This polyubiquitin (B1169507) chain is then recognized by the autophagy receptor protein p62/SQSTM1, which facilitates the engulfment of the AUTAC-target complex into an autophagosome.[1][2][5] The autophagosome subsequently fuses with a lysosome, leading to the degradation of the target protein.[1][3]

Q2: What is this compound and what is its role in AUTAC synthesis?

This compound is a chemical tool used in the synthesis of AUTACs. It is a conjugate composed of a polyethylene (B3416737) glycol (PEG) linker with three ethylene (B1197577) glycol units (PEG3) and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag. The amine group on the PEG linker provides a reactive handle for conjugation to a ligand that targets a specific protein. The FBnG portion serves as the degrader tag that initiates the autophagy process.

Q3: What are the most common reasons for low yield in AUTAC synthesis?

Low yields in AUTAC synthesis are often due to challenges in the chemical coupling of the three components. Key factors include:

  • Inefficient Amide Bond Formation: The reaction coupling the amine of the this compound to a carboxylic acid on the target ligand can be incomplete.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and the presence of moisture can significantly impact the reaction efficiency.

  • Poor Quality of Reagents: Degradation of coupling reagents or impurities in the starting materials can lead to side reactions and reduced yield.

  • Steric Hindrance: The three-dimensional structures of the target ligand and the degrader may physically impede the coupling reaction.

  • Difficult Purification: The final AUTAC product may be difficult to separate from unreacted starting materials and byproducts, leading to losses during purification.

Troubleshooting Guide: Low Yield in AUTAC Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of AUTACs using this compound.

Problem 1: Low Yield in the Amide Coupling Step

The formation of an amide bond between the amine of the this compound and a carboxylic acid on the target-binding ligand is a critical step.

Potential Causes and Solutions:

Potential Cause Recommended Action
Ineffective Coupling Reagent Use fresh, high-quality coupling reagents such as HATU, HBTU, or EDC/NHS. Ensure they have been stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent.
Incorrect Stoichiometry Optimize the molar ratio of the reactants. Typically, a slight excess (1.1-1.5 equivalents) of the amine or carboxylic acid component that is more readily available can be used to drive the reaction to completion.
Suboptimal Base Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Ensure the base is pure and dry. The amount of base is also critical; typically 2-3 equivalents are used.
Presence of Water All glassware should be oven-dried, and anhydrous solvents must be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of moisture.
Low Reaction Temperature While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions. However, monitor for potential side reactions.
Inappropriate Solvent Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used. If solubility is an issue, consider a different solvent system.
Problem 2: Difficulty in Product Purification

The physicochemical properties of AUTACs can make their purification challenging.

Potential Causes and Solutions:

Potential Cause Recommended Action
Co-elution of Product and Byproducts Optimize the purification method. High-performance liquid chromatography (HPLC) is often the method of choice for purifying AUTACs. Experiment with different solvent gradients and column types (e.g., reversed-phase C18).[6][7]
Product Degradation during Purification If the AUTAC is unstable, perform purification at lower temperatures and minimize the time the sample is on the column.
Poor Solubility The use of PEG linkers generally improves solubility. However, if the final AUTAC has poor solubility, consider adding a small amount of a co-solvent like DMSO to the purification buffers.

Experimental Protocols

The following is a general, adapted protocol for the synthesis of an AUTAC via amide coupling. Note: This is a representative protocol and may require optimization for your specific target ligand.

Protocol: Amide Coupling for AUTAC Synthesis

Materials:

  • Target-binding ligand with a carboxylic acid functional group (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

  • Standard organic synthesis glassware (oven-dried)

Procedure:

  • Under an inert atmosphere, dissolve the target-binding ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude product can be purified by preparative HPLC.

Characterization:

The final AUTAC product should be characterized to confirm its identity and purity using techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]

Data Presentation

The following table provides illustrative data on how reaction conditions can impact the yield of an AUTAC synthesis. This data is for demonstration purposes and actual results may vary.

Table 1: Illustrative Yields of a Generic AUTAC Synthesis Under Various Conditions

Entry Coupling Reagent (eq) Base (eq) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1HATU (1.2)DIPEA (3.0)DMF251665
2HBTU (1.2)DIPEA (3.0)DMF251658
3EDC/NHS (1.2/1.2)DIPEA (3.0)DMF252445
4HATU (1.5)DIPEA (3.0)DMF251672
5HATU (1.2)TEA (3.0)DMF251662
6HATU (1.2)DIPEA (3.0)NMP251668
7HATU (1.2)DIPEA (3.0)DMF50875
8HATU (1.2)DIPEA (3.0)DCM251635

Visualizations

AUTAC Mechanism of Action

AUTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-AUTAC) POI->Ternary_Complex AUTAC AUTAC Molecule (Warhead-Linker-Degrader) AUTAC->Ternary_Complex K63_PolyUb K63-Polyubiquitinated Target Ternary_Complex->K63_PolyUb K63 Polyubiquitination Ub Ubiquitin Ub->K63_PolyUb Autophagosome Autophagosome K63_PolyUb->Autophagosome p62-mediated recognition p62 p62/SQSTM1 Receptor p62->Autophagosome Degradation Degradation Products Autophagosome->Degradation Fusion with Lysosome Lysosome Lysosome Lysosome->Degradation

Caption: The signaling pathway of AUTAC-mediated protein degradation.

Experimental Workflow for AUTAC Synthesis

AUTAC_Synthesis_Workflow Start Starting Materials (Target Ligand, Amino-PEG3-2G Degrader) Coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) Start->Coupling Monitoring Reaction Monitoring (LC-MS) Coupling->Monitoring Purification Purification (Preparative HPLC) Monitoring->Purification Reaction Complete Characterization Characterization (LC-MS, NMR, HPLC) Purification->Characterization Final_Product Pure AUTAC Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of an AUTAC.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Synthesis Yield Check_Reagents Check Reagent Quality (Fresh coupling agents, anhydrous solvents) Start->Check_Reagents Optimize_Stoichiometry Optimize Stoichiometry (Vary equivalents of reactants) Check_Reagents->Optimize_Stoichiometry Reagents OK Success Improved Yield Check_Reagents->Success Yield Improved Optimize_Conditions Optimize Reaction Conditions (Temperature, solvent, base) Optimize_Stoichiometry->Optimize_Conditions No Improvement Optimize_Stoichiometry->Success Yield Improved Improve_Purification Improve Purification (Optimize HPLC method) Optimize_Conditions->Improve_Purification No Improvement Optimize_Conditions->Success Yield Improved Improve_Purification->Success Yield Improved

Caption: A decision tree for troubleshooting low yield in AUTAC synthesis.

References

Technical Support Center: Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG3-2G Degrader-1. This resource addresses potential off-target effects and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an Autophagy-Targeting Chimera (AUTAC). It is a bifunctional molecule designed to selectively degrade a target protein of interest (POI) by hijacking the cell's native autophagy-lysosome pathway. Unlike PROTACs that utilize the ubiquitin-proteasome system, AUTACs are composed of a ligand that binds to the POI, a flexible linker (in this case, a PEG3 linker), and a degradation tag (e.g., a guanine (B1146940) derivative).[1] This tag induces K63-linked polyubiquitination of the POI-AUTAC complex.[2][3][4] The polyubiquitinated target is then recognized by autophagy receptors, such as SQSTM1/p62, leading to its sequestration into autophagosomes, which subsequently fuse with lysosomes for degradation.[1][4][5]

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects with AUTACs like this compound can arise from several sources:

  • Target-Binding Ligand: The ligand for the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.

  • Degradation Tag: The autophagy-inducing tag itself could have unforeseen biological activities or interactions.

  • Cellular State: The efficiency and specificity of the autophagy pathway can vary depending on cell type, passage number, and experimental conditions, potentially influencing off-target effects.[6]

Q3: How can I experimentally assess the off-target profile of this compound?

A3: A comprehensive evaluation of off-target effects typically involves a combination of techniques:

  • Global Proteomics: Mass spectrometry-based proteomics (e.g., using label-free quantification or isobaric labeling like TMT) is a powerful, unbiased method to identify and quantify changes across the entire proteome following treatment with the degrader. This can reveal the degradation of unintended proteins.

  • Targeted Proteomics: This method can be used for the precise and sensitive quantification of known or suspected off-target proteins.

  • Western Blotting: This is a standard method to validate the degradation of the intended target and any specific off-targets identified through proteomics.

  • Cellular Phenotyping Assays: Assessing cellular health and specific pathways can reveal functional consequences of potential off-target effects.

Q4: What are the essential experimental controls for studying off-target effects?

A4: To ensure the reliability of your off-target analysis, the following controls are crucial:

  • Vehicle Control: A control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound.

  • Inactive Control: An analogue of the degrader that is structurally similar but cannot induce degradation (e.g., a molecule with a modification in the target-binding ligand or the degradation tag). This helps to distinguish between degradation-dependent and -independent effects.

  • Target-Binding Ligand Alone: Treating cells with only the POI ligand can help identify any pharmacological effects independent of protein degradation.

Troubleshooting Guides

Problem: Inconsistent or no degradation of the target protein.

Possible Cause Troubleshooting Step
Poor Cell Permeability Modify the degrader's physicochemical properties to improve cell uptake. Consider using cell lines with higher expression of relevant transporters if known.
Suboptimal Concentration Perform a wide dose-response experiment to identify the optimal concentration range. High concentrations can lead to the "hook effect," where degradation is reduced.[6]
Cell Culture Conditions Standardize cell culture conditions, including cell passage number, confluency, and media composition, as these can affect the autophagy system.[6]
Compound Instability Assess the stability of this compound in your cell culture medium over the time course of the experiment.
Inefficient Autophagy Induction Confirm the induction of autophagy by monitoring markers like LC3-II conversion via Western blot or imaging.

Problem: Significant cytotoxicity is observed at effective concentrations.

Possible Cause Troubleshooting Step
On-Target Toxicity The degradation of the intended target protein may be inherently toxic to the cells. Confirm this by using an alternative method to deplete the target (e.g., siRNA).
Off-Target Toxicity An off-target protein that is critical for cell survival may be degraded. Perform global proteomics to identify unintended targets.
Compound-Specific Toxicity The degrader molecule itself may have toxic effects independent of protein degradation. Compare the cytotoxicity with that of an inactive control molecule.

Data Presentation

Hypothetical Quantitative Data

Table 1: Illustrative Global Proteomics Profile for this compound

This table presents a hypothetical summary of a global proteomics experiment in a relevant cell line treated with 1 µM of this compound for 24 hours.

ProteinGeneFold Change vs. Vehiclep-valueClassification
Target Protein XTPX-4.5<0.001On-Target
Off-Target Protein AOTPA-2.8<0.01Potential Off-Target
Off-Target Protein BOTPB-1.50.04Potential Off-Target
Housekeeping Protein 1HKP1-0.10.85Unaffected
Housekeeping Protein 2HKP20.050.92Unaffected

Table 2: Illustrative Dose-Response of Target vs. Off-Target Degradation

This table shows hypothetical degradation percentages (DC50 values) for the target protein and a key off-target protein.

CompoundDC50 (Target Protein X)DC50 (Off-Target Protein A)Selectivity Window (Off-Target/On-Target)
This compound50 nM500 nM10x

Experimental Protocols

Global Proteomics Analysis of Off-Target Effects

Objective: To identify and quantify protein expression changes induced by this compound treatment in an unbiased manner.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a consistent density and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration and for the desired time. Include vehicle-treated and inactive control-treated cells as controls.

    • Harvest cells by scraping and wash with ice-cold PBS.

  • Protein Extraction and Digestion:

    • Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform in-solution digestion of proteins to peptides using an appropriate enzyme (e.g., trypsin).

  • Peptide Labeling (for isobaric labeling methods like TMT):

    • Label peptides from each condition with the respective isobaric tags according to the manufacturer's protocol.

    • Combine the labeled peptides into a single sample.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification and quantification.

    • Conduct statistical analysis to identify proteins with significant changes in abundance between the treated and control groups.

    • Perform pathway analysis to understand the biological implications of the observed proteomic changes.

Visualizations

AUTAC_Mechanism cluster_cell Cell AUTAC Amino-PEG3-2G Degrader-1 AUTAC_POI Ternary Complex AUTAC->AUTAC_POI Binds POI Target Protein (POI) POI->AUTAC_POI K63_Ub K63-linked Polyubiquitination AUTAC_POI->K63_Ub Induces Ub Ubiquitin Ub->K63_Ub p62 p62/SQSTM1 Autophagy Receptor K63_Ub->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Targets to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades into

Caption: Mechanism of action for this compound (an AUTAC).

Off_Target_Workflow start Start: Treat cells with Degrader-1 and controls proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify significantly altered proteins proteomics->data_analysis hit_list Generate Hit List of Potential Off-Targets data_analysis->hit_list validation Validation of Hits hit_list->validation western Western Blot validation->western phenotype Phenotypic Assays validation->phenotype conclusion Conclusion: Confirm off-target effects and functional consequences western->conclusion phenotype->conclusion Troubleshooting_Tree start Problem: No/Poor Target Degradation check_conc Performed wide dose-response? start->check_conc perform_dose Action: Perform dose-response to rule out hook effect check_conc->perform_dose No check_autophagy Is autophagy induced? (e.g., LC3-II levels) check_conc->check_autophagy Yes perform_dose->check_autophagy optimize_conditions Action: Optimize cell conditions or check compound stability check_autophagy->optimize_conditions No check_permeability Is cell permeability an issue? check_autophagy->check_permeability Yes success Problem Resolved optimize_conditions->success redesign Action: Consider linker or ligand modification check_permeability->redesign Yes check_permeability->success No redesign->success

References

Technical Support Center: Amino-PEG3-2G Degrader-1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and experimental challenges encountered with Amino-PEG3-2G degrader-1 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the stability and activity of your degrader conjugate. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For solid forms, storage at 4°C in a sealed container away from moisture is advised.[2]

Q2: I am observing inconsistent degradation of my target protein. What are the potential causes?

A2: Inconsistent degradation results can stem from several factors. One common cause is the instability of the degrader conjugate in the cell culture medium.[3] Additionally, variations in cell health, passage number, and confluency can impact the efficiency of the ubiquitin-proteasome system and target protein expression levels, leading to variability in degradation.[3]

Q3: My degrader conjugate is not showing any degradation of the target protein. What should I investigate first?

A3: A complete lack of degradation can be due to several reasons. A primary consideration for large molecules like degrader conjugates is poor cell permeability.[3][4] It is also essential to confirm that the degrader is engaging with both the target protein and the E3 ligase within the cell.[3] Another possibility is the degradation of the conjugate itself in the experimental medium before it can act.

Q4: What is the "hook effect" and how can it affect my results?

A4: The "hook effect" is a phenomenon where the extent of protein degradation decreases at high concentrations of the degrader.[3][5] This occurs because an excess of the degrader can lead to the formation of binary complexes (degrader-target or degrader-E3 ligase) instead of the productive ternary complex (target-degrader-E3 ligase) required for ubiquitination and subsequent degradation.[5][6] Performing a wide dose-response experiment is crucial to identify the optimal concentration for maximal degradation and to determine if the hook effect is occurring.[3]

Q5: How might the PEG linker in my this compound conjugate influence its stability?

A5: Polyethylene glycol (PEG) linkers are incorporated to improve solubility and pharmacokinetic properties. However, the chemical bonds within the linker, particularly ester bonds, can be susceptible to hydrolysis, leading to the cleavage of the conjugate and loss of activity.[7][8][9] The stability of the linker can be influenced by factors such as pH and the presence of certain enzymes in the experimental medium. The length and composition of the linker are also critical for the stable formation of the ternary complex.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Degradation Results

If you are observing variable or lower-than-expected degradation of your target protein, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Inconsistent Degradation start Inconsistent Degradation Observed check_stability Assess Compound Stability in Media (See Protocol 1) start->check_stability is_stable Is the conjugate stable? check_stability->is_stable standardize_cells Standardize Cell Culture Conditions (Passage #, Confluency) is_stable->standardize_cells Yes contact_support Further Investigation Needed (e.g., Ternary Complex Assays) is_stable->contact_support No (Synthesize more stable conjugate) optimize_dose Perform Wide Dose-Response (See Protocol 2) standardize_cells->optimize_dose check_hook_effect Observe for Hook Effect optimize_dose->check_hook_effect issue_resolved Issue Resolved check_hook_effect->issue_resolved

Caption: Workflow for troubleshooting inconsistent degradation results.

Issue 2: Complete Lack of Target Degradation

If your degrader conjugate is not inducing any degradation, consider the following diagnostic steps:

G cluster_1 Troubleshooting Workflow for No Degradation start No Degradation Observed check_permeability Assess Cell Permeability start->check_permeability is_permeable Is the conjugate cell-permeable? check_permeability->is_permeable check_engagement Confirm Target & E3 Ligase Engagement (e.g., CETSA, NanoBRET) is_permeable->check_engagement Yes no_permeability Modify Linker/Warhead for Improved Physicochemical Properties is_permeable->no_permeability No is_engaged Is there engagement? check_engagement->is_engaged check_ternary_complex Assess Ternary Complex Formation (e.g., TR-FRET, SPR) is_engaged->check_ternary_complex Yes no_engagement Optimize Target/E3 Ligase Binders is_engaged->no_engagement No success Degradation Achieved check_ternary_complex->success no_ternary_complex Redesign Linker (Length/Composition)

Caption: Diagnostic workflow for a complete lack of degradation.

Data Presentation

Table 1: Example Data for Assessing Conjugate Stability in Cell Culture Media
Time (hours)% Remaining in Medium A (pH 7.4)% Remaining in Medium B (pH 6.8)
0100%100%
295%85%
680%60%
1265%40%
2440%15%
Table 2: Example Data from a Dose-Response Experiment
Conjugate Conc. (nM)% Target Protein RemainingObservation
0.198%No significant degradation
185%Degradation initiated
1050%Moderate degradation
10015%Maximal degradation (DCmax)
100045%Hook effect observed
1000070%Significant hook effect

Experimental Protocols

Protocol 1: Assessing Conjugate Stability in Cell Culture Media

Objective: To determine the stability of the this compound conjugate in the cell culture medium over the time course of the experiment.

Methodology:

  • Preparation:

    • Prepare a stock solution of the degrader conjugate in a suitable solvent (e.g., DMSO).

    • Spike the degrader conjugate into pre-warmed cell culture medium at the final working concentration.

  • Incubation:

    • Incubate the medium containing the conjugate at 37°C in a CO2 incubator.

    • At designated time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot of the medium.

  • Sample Processing:

    • Immediately quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquot.

    • Centrifuge the samples to pellet any precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact degrader conjugate remaining at each time point.

    • Plot the percentage of remaining conjugate against time to determine its half-life in the medium.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration

Objective: To identify the optimal concentration range for target degradation and to assess for the presence of the "hook effect".

Methodology:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the degrader conjugate stock solution to cover a wide concentration range (e.g., from picomolar to high micromolar).

    • Treat the cells with the different concentrations of the conjugate. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a predetermined period sufficient to observe degradation (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them using an appropriate lysis buffer.

    • Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Analysis:

    • Analyze the protein lysates by Western blot or another quantitative protein analysis method (e.g., ELISA, targeted mass spectrometry) to determine the levels of the target protein.

    • Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Plot the percentage of remaining target protein against the logarithm of the degrader conjugate concentration to generate a dose-response curve.

Signaling Pathway and Mechanism

G cluster_2 Mechanism of Action of Bifunctional Degraders POI Target Protein (POI) Ternary Ternary Complex (POI-Degrader-E3) POI->Ternary Degrader Degrader Conjugate Degrader->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of targeted protein degradation.

References

Technical Support Center: Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG3-2G degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this degrader in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical tool used in the synthesis of Autophagy-Targeting Chimeras (AUTACs).[1] It is a conjugate molecule composed of a polyethylene (B3416737) glycol (PEG3) linker and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag.[1] This degrader is designed to be conjugated to a ligand that binds to a protein of interest (POI), thereby creating an AUTAC. The primary application of the resulting AUTAC is to induce the degradation of the target protein through the cellular autophagy-lysosome pathway.[2][3]

Q2: What is the mechanism of action for AUTACs synthesized using this compound?

A2: AUTACs synthesized with this compound function by hijacking the cell's natural autophagy process to eliminate a target protein. The FBnG tag is recognized by the cell's machinery, leading to the ubiquitination of the target protein.[] This ubiquitination acts as a signal for the protein to be engulfed by an autophagosome, which then fuses with a lysosome, leading to the degradation of the target protein.[3][]

Q3: What are the key considerations for designing an effective AUTAC using this compound?

A3: The design of an effective AUTAC requires careful consideration of the target-binding ligand (warhead) and the linker. The warhead must have sufficient affinity and selectivity for the protein of interest. The PEG3 linker in this compound provides a specific length and flexibility, which is crucial for the formation of a productive complex between the target protein and the autophagy machinery. The properties of the linker, such as its length and composition, can significantly impact the efficacy of the final AUTAC.

Q4: How do I handle and store this compound?

A4: this compound should be stored at -20°C for long-term storage. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common challenges that may be encountered during the synthesis and application of AUTACs using this compound.

Problem 1: Low or No Target Degradation

Possible Causes:

  • Poor Cell Permeability: The synthesized AUTAC may not efficiently cross the cell membrane to reach its intracellular target.

  • Suboptimal AUTAC Concentration: The concentration of the AUTAC may be too low to induce degradation or too high, leading to the "hook effect".[5]

  • Instability of the AUTAC: The AUTAC molecule may be unstable in the experimental conditions.

  • Inefficient Ternary Complex Formation: The linker length or conformation may not be optimal for the formation of a stable complex between the target protein and the autophagy machinery.

  • Cell Line Specific Effects: The expression levels of necessary autophagy-related proteins may vary between cell lines.

Troubleshooting Steps:

  • Optimize AUTAC Concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to assess for a potential "hook effect".[5]

  • Assess Cell Permeability: If possible, perform a cell permeability assay, such as a PAMPA or Caco-2 assay, to determine if the AUTAC is entering the cells.[6][7]

  • Verify Target Engagement: Confirm that the warhead of your AUTAC is binding to the target protein within the cell using techniques like cellular thermal shift assay (CETSA) or co-immunoprecipitation.

  • Confirm Autophagy Induction: Use autophagy markers like LC3-II conversion by Western blot or imaging to confirm that the AUTAC is inducing an autophagic response.

  • Synthesize and Test Analogs: If suboptimal ternary complex formation is suspected, consider synthesizing AUTACs with different linker lengths or attachment points.

  • Control Experiments: Include a negative control, such as a version of the AUTAC with an inactive warhead or a scrambled linker, to ensure the observed degradation is specific.

Problem 2: "Hook Effect" Observed in Dose-Response Curve

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[5] This results in a bell-shaped dose-response curve.

Possible Cause:

  • At high concentrations, the AUTAC can form non-productive binary complexes with either the target protein or the autophagy machinery, preventing the formation of the productive ternary complex required for degradation.[5][8]

Troubleshooting Steps:

  • Extend Dose-Response Range: Use a wider range of concentrations, including lower concentrations, to accurately determine the optimal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]

  • Time-Course Experiment: Perform a time-course experiment at both the optimal concentration and a higher concentration where the hook effect is observed to understand the kinetics of degradation.

Problem 3: Solubility Issues with the Synthesized AUTAC

Possible Cause:

  • AUTACs are often large molecules with high molecular weights and lipophilicity, which can lead to poor aqueous solubility.[9]

Troubleshooting Steps:

  • Formulation Optimization: For in vivo studies, consider using formulation strategies to improve solubility, such as using co-solvents (e.g., DMSO, PEG300, Tween-80) in the vehicle.[10][11]

  • Linker Modification: In the design phase, incorporating more hydrophilic linkers can improve the solubility of the final AUTAC. The PEG3 linker in this compound contributes to its hydrophilicity.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which your AUTAC precipitates out of solution in your experimental buffer.[9]

Problem 4: Off-Target Effects

Possible Cause:

  • The warhead of the AUTAC may have affinity for other proteins besides the intended target.

  • The AUTAC may induce a general, non-selective autophagy response at high concentrations.

Troubleshooting Steps:

  • Proteomic Profiling: Use quantitative mass spectrometry-based proteomics to assess changes in the levels of other proteins in the cell upon treatment with your AUTAC.

  • Negative Controls: Use an inactive control AUTAC to distinguish between target-specific degradation and other cellular effects.

  • Selectivity Assays: If off-targets for the warhead are known, test for their degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₃₃FN₈O₄[1]
Molecular Weight528.58 g/mol [1]
CAS Number2267315-06-8[1]
Solubility≥ 100 mg/mL in DMSO[1]

Table 2: Example Quantitative Data for an AUTAC Experiment

ParameterDescriptionExample Value
DC₅₀ Concentration of the AUTAC that results in 50% degradation of the target protein.100 nM
Dₘₐₓ Maximum percentage of target protein degradation achieved.>90%
t₁/₂ of Degradation Time required to achieve 50% of the maximal degradation.4 hours

Note: These are example values and will vary depending on the specific AUTAC, target protein, and cell line used.

Experimental Protocols

Protocol 1: General Western Blot Protocol for Assessing Protein Degradation

This protocol outlines the general steps to quantify the degradation of a target protein in cells treated with an AUTAC synthesized from this compound.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of the AUTAC for the desired amount of time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. g. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin). h. Wash the membrane three times with TBST. i. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST.

5. Detection and Analysis: a. Add ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the target protein band intensity to the loading control.

Protocol 2: In Vivo Administration of AUTACs

This protocol provides a general guideline for the formulation and administration of AUTACs in a preclinical mouse model.

1. Formulation: a. Prepare a stock solution of the AUTAC in 100% DMSO. b. For a typical formulation, a co-solvent system is used. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] c. Add the components sequentially, ensuring the solution is clear at each step. The final formulation may be a clear solution or a fine suspension.

2. Administration: a. The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) will depend on the specific study design.[10][12] b. Dose animals with the formulated AUTAC at the desired concentration (e.g., mg/kg). c. A vehicle-only group should be included as a control.

3. Pharmacodynamic Analysis: a. At the desired time points post-dosing, collect tissues of interest. b. Process the tissues to extract proteins. c. Analyze the levels of the target protein by Western blot or other quantitative methods like mass spectrometry to assess degradation.

Mandatory Visualization

AUTAC_Mechanism_of_Action cluster_synthesis AUTAC Synthesis cluster_degradation Cellular Degradation Pathway Amino-PEG3-2G Amino-PEG3-2G degrader-1 AUTAC Synthesized AUTAC Amino-PEG3-2G->AUTAC Conjugation Target_Ligand Target-Binding Ligand (Warhead) Target_Ligand->AUTAC AUTAC_in_cell AUTAC enters cell AUTAC->AUTAC_in_cell Ternary_Complex Ternary Complex (AUTAC-POI-Autophagy Machinery) AUTAC_in_cell->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Degradation POI Degradation Autophagosome->Degradation Lysosome Lysosome Lysosome->Degradation

Caption: Mechanism of action for an AUTAC synthesized using this compound.

Experimental_Workflow Start Start: Hypothesis AUTAC_Synthesis Synthesize AUTAC using This compound Start->AUTAC_Synthesis Cell_Treatment Treat cells with AUTAC (Dose-response & Time-course) AUTAC_Synthesis->Cell_Treatment Western_Blot Western Blot Analysis (Target & Loading Control) Cell_Treatment->Western_Blot Data_Analysis Quantify Protein Levels (DC50, Dmax) Western_Blot->Data_Analysis In_Vivo_Study In Vivo Efficacy Study (Optional) Data_Analysis->In_Vivo_Study Conclusion Conclusion Data_Analysis->Conclusion In_Vivo_Study->Conclusion

Caption: A typical experimental workflow for evaluating an AUTAC.

Troubleshooting_Tree No_Degradation No/Low Target Degradation Check_Concentration Optimize AUTAC Concentration (Dose-Response) No_Degradation->Check_Concentration Hook_Effect Hook Effect? Check_Concentration->Hook_Effect Use_Lower_Conc Use Optimal (Lower) Concentration Hook_Effect->Use_Lower_Conc Yes Check_Permeability Assess Cell Permeability Hook_Effect->Check_Permeability No Success Degradation Observed Use_Lower_Conc->Success Low_Permeability Low Permeability? Check_Permeability->Low_Permeability Redesign_Linker Redesign Linker/Warhead Low_Permeability->Redesign_Linker Yes Check_Target_Engagement Verify Target Engagement Low_Permeability->Check_Target_Engagement No Redesign_Linker->No_Degradation No_Engagement No Engagement? Check_Target_Engagement->No_Engagement Redesign_Warhead Redesign Warhead No_Engagement->Redesign_Warhead Yes No_Engagement->Success No Redesign_Warhead->No_Degradation

References

How to improve the solubility of Amino-PEG3-2G degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Amino-PEG3-2G degrader-1 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a conjugate of a PEG Linker and a pyrazole-linked FBnG tag used for the induction of the ubiquitin-proteasome system (UPS).[1][2][3] It is a key component in the synthesis of Autophagy-Targeting Chimeras (AUTACs).[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H33FN8O[1]
Molecular Weight528.58[1]
Known Solubility≥ 100 mg/mL in DMSO[1]

Q2: I am observing precipitation of this compound in my aqueous buffer. Why is this happening?

While this compound is highly soluble in organic solvents like DMSO, its aqueous solubility can be limited.[1] This is a common challenge with many bifunctional degraders and PROTACs, which are often large molecules with high lipophilicity.[4][5] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out if its solubility limit in the final aqueous solution is exceeded.

Q3: What are the initial troubleshooting steps if I encounter solubility issues?

It is recommended to start with a systematic approach to characterize and formulate the compound. This involves preparing a fresh, high-quality DMSO stock solution and then exploring various solvent systems and formulation strategies.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Table 2: Troubleshooting Strategies for Improving Solubility

StrategyRecommendationConsiderations
Co-solvents Incorporate a co-solvent in your final aqueous buffer.Start with low percentages (e.g., 1-5%) and gradually increase. Common co-solvents include PEG 400, ethanol, and propylene (B89431) glycol.[6] The final co-solvent concentration should be compatible with your experimental system.
pH Adjustment Adjust the pH of the aqueous buffer.The solubility of compounds with ionizable groups can be significantly affected by pH.[7][8] Systematically test a range of pH values to identify the optimal condition for solubility.
Use of Surfactants Add a small amount of a biocompatible surfactant.Surfactants like Poloxamer 188 or Tween® 80 can help to keep hydrophobic compounds in solution.[5] Test a range of concentrations to find the lowest effective concentration that does not interfere with your assay.
Formulation Prepare an amorphous solid dispersion (ASD) or a nanoformulation.These are advanced techniques that can significantly enhance aqueous solubility and bioavailability.[5] ASDs involve dispersing the compound in a polymer matrix, while nanoformulations encapsulate the compound in nanoparticles.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Material : this compound, high-purity dimethyl sulfoxide (B87167) (DMSO).

  • Procedure :

    • Equilibrate the vial of this compound to room temperature before opening.

    • Add a precise volume of fresh, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 100 mg/mL).[1]

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term stability.[1]

Protocol 2: Screening for Optimal Co-solvent Concentration
  • Materials : this compound stock solution (in DMSO), aqueous buffer (e.g., PBS), co-solvents (e.g., PEG 400, ethanol).

  • Procedure :

    • Prepare a series of aqueous buffers containing varying concentrations of the chosen co-solvent (e.g., 0%, 1%, 2.5%, 5%, 10% v/v).

    • Add a small, fixed volume of the this compound DMSO stock solution to each co-solvent buffer to achieve the desired final concentration.

    • Vortex each solution immediately after adding the stock.

    • Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature.

    • (Optional) Quantify the amount of soluble compound using techniques like HPLC.

Visual Guides

Below are diagrams illustrating key workflows and concepts for addressing solubility issues.

cluster_0 Troubleshooting Workflow for Solubility A Initial Observation: Precipitation in Aqueous Buffer B Prepare Fresh, High-Quality DMSO Stock Solution A->B C Explore Co-solvent Systems (e.g., PEG 400, Ethanol) B->C D Optimize Buffer pH C->D If precipitation persists G Solubility Issue Resolved C->G Success E Incorporate Surfactants (e.g., Poloxamer 188) D->E If precipitation persists D->G Success F Consider Advanced Formulations (ASDs, Nanoformulations) E->F For in vivo or complex applications E->G Success F->G Success cluster_1 Signaling Pathway Context: AUTACs Degrader Amino-PEG3-2G degrader-1 AUTAC AUTAC Synthesis Degrader->AUTAC Target Target Protein AUTAC->Target Ubiquitin Ubiquitin Target->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation

References

Optimizing Linker Length of Amino-PEG3-2G Degrader-1: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of degraders synthesized using building blocks like Amino-PEG3-2G degrader-1.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a degrader molecule?

The linker in a heterobifunctional degrader, such as a PROTAC (Proteolysis Targeting Chimera) or an AUTAC (Autophagy-Targeting Chimera), is a crucial component that connects the target protein-binding ligand to the E3 ubiquitin ligase or autophagy-recruiting moiety.[1] The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the target protein, the degrader, and the cellular degradation machinery.[2][3] An optimal linker facilitates the proper spatial orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[2][]

Q2: Why is the linker length of a PEG-based degrader like one made from this compound so critical?

The length of the polyethylene (B3416737) glycol (PEG) linker is a key determinant of a degrader's efficacy.[2]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][3]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[2][3] This can result in reduced degradation efficiency.

Therefore, fine-tuning the linker length is a critical optimization step in degrader design.[2]

Q3: What are common starting points for PEG linker length in degrader design?

While the optimal linker length is target-dependent and must be determined empirically, many successful degraders utilize linkers of varying lengths.[1] For PEG linkers, it is common to synthesize a library of degraders with different numbers of PEG units. A typical starting point could be a range of 2 to 8 PEG units, which can be systematically extended or shortened based on initial degradation results. The "Amino-PEG3" component of "this compound" indicates a three-unit PEG chain, providing a specific starting point for further optimization.

Q4: How does linker composition, aside from length, impact degrader performance?

Linker composition significantly influences a degrader's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][5]

  • Hydrophilicity: PEG linkers, being hydrophilic, can improve the solubility of the degrader molecule.[6]

  • Rigidity: Introducing rigid elements like piperazine (B1678402) or triazole rings can reduce the conformational flexibility of the linker, which may lead to a more stable ternary complex.[1]

  • Flexibility: Highly flexible linkers, such as long alkyl chains, can sometimes be entropically unfavorable for stable ternary complex formation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of your degrader's linker length.

Problem 1: My degrader binds to the target protein and the E3 ligase in binary assays, but I don't see any protein degradation.

  • Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[2] The spatial orientation required for ubiquitination is highly specific.

  • Troubleshooting Steps:

    • Synthesize a Linker Library: Create a series of degraders with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5, etc.) to identify the optimal length. Even a single PEG unit difference can significantly impact degradation.[1]

    • Assess Ternary Complex Formation: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[2] This can provide insight into whether the linker is promoting or hindering complex formation.

    • Perform In-Cell Ubiquitination Assays: This experiment can determine if the target protein is being ubiquitinated in the presence of the degrader. A lack of ubiquitination, despite ternary complex formation, may indicate an unproductive complex geometry.[7]

Problem 2: I observe a "hook effect" with my degrader, where degradation decreases at higher concentrations.

  • Possible Cause: Formation of Non-productive Binary Complexes. At high concentrations, the degrader can form separate binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[7][8] This is a common phenomenon with PROTACs and other bifunctional degraders.[7]

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Curve: Test a broad range of degrader concentrations to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation.[7]

    • Enhance Ternary Complex Cooperativity: A linker that promotes positive cooperativity in ternary complex formation can help to stabilize the ternary complex over the binary ones, potentially mitigating the hook effect.[7] This can sometimes be achieved by altering linker rigidity or composition.

    • Lower the Concentration: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[7]

Problem 3: My degrader has poor solubility or cell permeability.

  • Possible Cause: Unfavorable Physicochemical Properties. Degraders are often large molecules that can have difficulty crossing the cell membrane.[7] The overall properties of the molecule, influenced by the linker, play a significant role.

  • Troubleshooting Steps:

    • Modify Linker Composition: The inherent hydrophilicity of a PEG linker can improve solubility.[6] Balancing the hydrophilicity and hydrophobicity of the linker is key.

    • Assess Cell Permeability: Utilize cellular uptake assays to determine if the degrader is reaching its intracellular target in sufficient concentrations.[2]

    • Consider Prodrug Strategies: Masking polar groups on the degrader can sometimes improve cell permeability.[7]

Data Presentation

Table 1: Illustrative Data on the Impact of PEG Linker Length on BRD4 Degradation

DegraderLinker CompositionLinker Length (n PEG units)DC50 (nM)Dmax (%)
Compound AAmino-PEG-Alkyl215075
Compound B Amino-PEG-Alkyl 3 25 >95
Compound CAmino-PEG-Alkyl48085
Compound DAmino-PEG-Alkyl520060

This table presents hypothetical data to illustrate the critical impact of linker length on degrader potency (DC50) and maximal degradation (Dmax). The optimal linker length in this example is 3 PEG units.

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[3]

  • Protocol:

    • Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of degrader concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.[2]

  • Protocol:

    • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[3]

    • Binary Interaction Analysis: Flow a solution of the degrader over the chip surface at various concentrations to measure the kinetics of the binary interaction.[3]

    • Ternary Complex Analysis: Inject a pre-incubated mixture of the degrader and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[2][3]

3. In-Cell Ubiquitination Assay

This assay determines if the target protein is ubiquitinated in cells upon treatment with the degrader.[2]

  • Protocol:

    • Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2]

    • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[2]

    • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

    • Western Blotting: Elute the immunoprecipitated protein, separate by SDS-PAGE, and blot for ubiquitin or a ubiquitin tag (e.g., HA-tag if using HA-tagged ubiquitin). An increase in the ubiquitin signal in the degrader-treated sample indicates target ubiquitination.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC Degrader POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action for a PROTAC degrader.

Linker_Optimization_Workflow start Start: Initial Degrader Design (e.g., using Amino-PEG3-2G) synthesis Synthesize Linker Library (Varying PEG Lengths) start->synthesis western Western Blot for Protein Degradation synthesis->western degradation_check Significant Degradation? western->degradation_check optimize Further Optimization (e.g., Permeability, Selectivity) degradation_check->optimize Yes troubleshoot Troubleshoot degradation_check->troubleshoot No end Lead Candidate optimize->end ternary_complex Biophysical Assays (SPR, ITC) for Ternary Complex troubleshoot->ternary_complex ubiquitination In-Cell Ubiquitination Assay ternary_complex->ubiquitination redesign Redesign Linker (Composition/Attachment) ubiquitination->redesign redesign->synthesis

Caption: Experimental workflow for linker length optimization.

Troubleshooting_Logic start Issue: No or Low Degradation check_binary Confirm Binary Binding (Target & E3 Ligase) start->check_binary binary_ok Binary Binding OK? check_binary->binary_ok revisit_ligands Revisit Ligand Design binary_ok->revisit_ligands No check_ternary Assess Ternary Complex Formation (SPR/ITC) binary_ok->check_ternary Yes ternary_ok Ternary Complex Forms? check_ternary->ternary_ok vary_linker Vary Linker Length/Composition ternary_ok->vary_linker No check_ubiquitination Check In-Cell Ubiquitination ternary_ok->check_ubiquitination Yes ubiquitination_ok Target Ubiquitinated? check_ubiquitination->ubiquitination_ok ubiquitination_ok->vary_linker No (Unproductive Complex) check_permeability Assess Cell Permeability & Compound Stability ubiquitination_ok->check_permeability Yes

Caption: Logical flow for troubleshooting lack of degradation.

References

Validation & Comparative

Validation of Hypothetical Degrader-A (HD-A): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro efficacy of Hypothetical Degrader-A (HD-A), a novel proteolysis-targeting chimera (PROTAC), against a known alternative, Alternative Degrader-B (AD-B). HD-A is synthesized using the Amino-PEG3-2G degrader-1 building block, which conjugates a pyrazole-linked tag for the ubiquitin-proteasome system with a warhead targeting the hypothetical protein of interest, Target Protein X (TPX).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the validation of novel protein degraders.

Mechanism of Action

HD-A is designed to induce the degradation of TPX by hijacking the body's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to TPX and an E3 ubiquitin ligase. This proximity induces the ubiquitination of TPX, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of HD-A to induce the degradation of multiple TPX molecules.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation HD-A HD-A TPX TPX HD-A->TPX Binds to Target E3_Ligase E3_Ligase HD-A->E3_Ligase Recruits E3 Ligase Ternary_Complex TPX-HD-A-E3 Ub Ubiquitin Ub->Ternary_Complex Polyubiquitination Ub_TPX Ub-TPX Proteasome Proteasome Peptides Peptides Proteasome->Peptides Releases Peptides Ub_TPX->Proteasome Recognition & Degradation

Caption: Mechanism of action for Hypothetical Degrader-A (HD-A).

Comparative Performance Data

The following tables summarize the in-vitro performance of HD-A in comparison to AD-B in MCF-7 cell lines.

Table 1: Dose-Response Characteristics

DegraderTarget ProteinDC50 (nM)Dmax (%)
HD-A TPX5095
AD-B TPX15085

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Time-Course of Degradation at 100 nM

Time (hours)HD-A (% TPX remaining)AD-B (% TPX remaining)
0 100100
2 6085
4 3570
8 1550
16 530
24 <520

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for Protein Degradation

This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a degrader.

Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging 9. Chemiluminescent Detection Secondary_Ab->Imaging Analysis 10. Data Analysis Imaging->Analysis

Caption: Workflow for Western Blotting analysis.

  • Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of HD-A or AD-B for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TPX overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Chemiluminescent Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the TPX signal to the loading control.

In-Vitro Ubiquitination Assay

This assay confirms that the degrader-induced protein loss is due to ubiquitination.

Ubiquitination_Assay_Workflow Treatment 1. Cell Treatment with Degrader & MG132 Lysis 2. Cell Lysis Treatment->Lysis IP 3. Immunoprecipitation of Target Protein Lysis->IP Wash 4. Washing of Beads IP->Wash Elution 5. Elution of Protein Wash->Elution Western_Blot 6. Western Blot for Ubiquitin Elution->Western_Blot

Caption: Workflow for in-vitro Ubiquitination Assay.

  • Cell Treatment: Treat MCF-7 cells with HD-A or AD-B in the presence of the proteasome inhibitor MG132 for 4-6 hours. MG132 prevents the degradation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve ubiquitinated proteins.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for TPX overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

  • Western Blot: Perform a western blot on the eluted samples using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the degrader-treated samples indicates polyubiquitination of TPX.

Comparative Logic

The selection of a degrader for further development depends on a multi-faceted evaluation of its performance characteristics.

Degrader_Comparison Goal Select Optimal Degrader Potency Potency (DC50) Goal->Potency Efficacy Efficacy (Dmax) Goal->Efficacy Kinetics Degradation Kinetics Goal->Kinetics HD-A HD-A Potency->HD-A Lower DC50 AD-B AD-B Potency->AD-B Higher DC50 Efficacy->HD-A Higher Dmax Efficacy->AD-B Lower Dmax Kinetics->HD-A Faster Degradation Kinetics->AD-B Slower Degradation

Caption: Logic for comparing HD-A and AD-B.

Based on the presented data, HD-A demonstrates superior potency, efficacy, and faster degradation kinetics compared to AD-B, making it a more promising candidate for further investigation.

References

A Comparative Guide to Amino-PEG3-2G Degrader-1 and Other AUTAC Components for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative TPD strategies, Autophagy-Targeting Chimeras (AUTACs) have garnered significant interest. AUTACs are bifunctional molecules that hijack the cellular autophagy pathway to selectively degrade target proteins and even organelles. An AUTAC molecule is typically composed of three key components: a target-binding ligand, a linker, and a degradation tag.

This guide provides a comparative overview of Amino-PEG3-2G degrader-1, a commercially available linker-degradation tag conjugate, and other components used in the synthesis of AUTACs. We will delve into the principles of AUTAC design, present available performance data for different AUTAC molecules, and provide detailed experimental protocols for their evaluation.

The Core Components of an AUTAC

An AUTAC's efficacy is determined by the interplay of its three constituent parts:

  • Target-Binding Ligand (Warhead): This component provides specificity by binding to the protein of interest (POI). The choice of the warhead is crucial for selective degradation.

  • Degradation Tag: This moiety initiates the autophagic process. Guanine (B1146940) derivatives, such as p-fluorobenzyl guanine (FBnG), are commonly used tags that mimic S-guanylation, a post-translational modification that can trigger K63-linked polyubiquitination, a signal for selective autophagy.[1]

  • Linker: The linker connects the warhead and the degradation tag. Its length, composition, and flexibility are critical for the proper folding of the AUTAC and the formation of a productive complex between the target protein and the autophagy machinery.

This compound is a pre-functionalized molecule that combines a polyethylene (B3416737) glycol (PEG) linker (PEG3) with a second-generation guanine-based degradation tag (2G). This provides a convenient building block for the synthesis of AUTACs, requiring only the conjugation of a suitable target-binding ligand.

Comparative Analysis of AUTAC Components

The choice of linker, in particular, can significantly influence an AUTAC's properties:

  • PEG Linkers: Polyethylene glycol (PEG) linkers, such as the one in this compound, are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting AUTAC. The length of the PEG chain is a critical parameter that needs to be optimized for each target, as it affects the spatial orientation of the warhead and the degradation tag.[2][3]

  • Alkyl Chains: Simple alkyl chains offer a more rigid and hydrophobic alternative to PEG linkers. The optimal length of an alkyl linker is also target-dependent and requires empirical determination.

  • Rigid Linkers: Linkers containing cyclic structures (e.g., piperazine, piperidine) can provide conformational constraint, which may pre-organize the AUTAC into a more active conformation, potentially leading to enhanced degradation potency.

The degradation tag is another key determinant of AUTAC efficiency. While FBnG is a commonly used tag, other moieties, such as those based on 8-nitro-cGMP, have also been explored to recruit the autophagy machinery.[4]

Quantitative Performance of Exemplary AUTACs

The following table summarizes the performance of several published AUTAC molecules. It is important to note that these AUTACs target different proteins and utilize different warheads and linkers, and therefore the data is not directly comparable for the purpose of evaluating specific linkers. However, it provides a reference for the typical degradation efficiency (DC50 and Dmax values) achieved with this technology.

AUTAC NameTarget ProteinWarheadLinker Type (if specified)Cell LineDC50 (µM)Dmax (%)Reference
AUTAC-1 MetAP2FumagillolNot SpecifiedHeLa1-100Significant degradationNot Specified
AUTAC-2 FKBP12SLFNot SpecifiedHeLa~10Significant degradationNot Specified
SHP2-AUTAC SHP2SHP2 LigandNot SpecifiedHeLa3.22>90Not Specified
BRD4-AUTAC BRD4JQ1Not SpecifiedHeLaNot SpecifiedSignificant degradationNot Specified
Mito-AUTAC MitochondriaTSPO LigandPEGHeLaNot SpecifiedSignificant mitophagy[1]

DC50: The concentration of the degrader required to achieve 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathways and Experimental Workflows

AUTAC Mechanism of Action

AUTACs mediate protein degradation through the selective autophagy pathway. The process can be summarized as follows:

  • The AUTAC, composed of a warhead, linker, and degradation tag, enters the cell.

  • The warhead binds to the target protein of interest (POI).

  • The degradation tag (e.g., FBnG) mimics S-guanylation of the POI.

  • This mimicry leads to K63-linked polyubiquitination of the POI.

  • The polyubiquitinated POI is recognized by autophagy receptors, such as p62/SQSTM1.

  • The receptor-POI complex is sequestered into a forming autophagosome.

  • The autophagosome fuses with a lysosome to form an autolysosome.

  • The lysosomal hydrolases degrade the contents of the autolysosome, including the POI.

AUTAC_Mechanism cluster_cell Cell AUTAC AUTAC (Warhead-Linker-Tag) POI Protein of Interest (POI) AUTAC->POI 1. Binding POI_Ub POI-Ub POI->POI_Ub 2. K63 Polyubiquitination (S-guanylation mimicry) Ub Ubiquitin p62 p62/SQSTM1 p62->POI_Ub 3. Recognition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome 5. Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degraded POI Autolysosome->Degradation 6. Degradation POI_Ub->Autophagosome 4. Sequestration

Caption: AUTAC Mechanism of Action.

Experimental Workflow for AUTAC Evaluation

A systematic workflow is essential to characterize and compare the performance of different AUTACs. This typically involves a series of in vitro experiments to confirm target engagement, degradation, and the mechanism of action.

AUTAC_Workflow cluster_workflow AUTAC Evaluation Workflow A AUTAC Synthesis B Cell Treatment with AUTAC A->B C Western Blot Analysis (Protein Degradation) B->C E Autophagy Flux Assay B->E F Immunofluorescence Microscopy (Localization Studies) B->F G Mechanism of Action Studies (e.g., Ubiquitination Assay, Autophagy Inhibition) B->G D Dose-Response Curve Generation (DC50 & Dmax Determination) C->D

Caption: Experimental Workflow for AUTAC Evaluation.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the extent of target protein degradation following AUTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • AUTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates. The following day, treat the cells with a serial dilution of the AUTAC compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Generate dose-response curves to determine the DC50 and Dmax values.

Autophagy Flux Assay

This assay is crucial to confirm that the observed protein degradation is indeed mediated by the autophagy pathway. One common method involves monitoring the levels of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cultured cells

  • AUTAC compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Reagents and equipment for Western blotting (as described above)

  • Primary antibody against LC3

Procedure:

  • Cell Treatment: Treat cells with the AUTAC compound in the presence or absence of a lysosomal inhibitor for a specified time. Include control groups with vehicle and the lysosomal inhibitor alone.

  • Western Blot Analysis: Perform Western blot analysis as described above, using a primary antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Data Analysis: An increase in the amount of LC3-II in the presence of the AUTAC and the lysosomal inhibitor, compared to the AUTAC alone, indicates an increase in autophagic flux. This confirms that the AUTAC is enhancing the delivery of autophagosomes to the lysosome for degradation.

Immunofluorescence Microscopy for Protein Localization

This technique allows for the visualization of the subcellular localization of the target protein and autophagosomes, providing further evidence for AUTAC-mediated degradation via autophagy.

Materials:

  • Cultured cells grown on coverslips

  • AUTAC compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibodies against the target protein and an autophagosome marker (e.g., LC3)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the AUTAC compound or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

  • Blocking and Staining: Block non-specific binding sites with blocking buffer. Incubate the cells with primary antibodies against the target protein and LC3. After washing, incubate with the corresponding fluorophore-conjugated secondary antibodies.

  • Mounting and Imaging: Stain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Data Analysis: Analyze the images for co-localization between the target protein and LC3 puncta (autophagosomes). An increase in co-localization upon AUTAC treatment supports the sequestration of the target protein into autophagosomes.

Conclusion

This compound represents a valuable tool for the construction of AUTACs, offering a convenient starting point for researchers exploring this exciting area of targeted protein degradation. While direct comparative data for this specific component is limited, the principles of AUTAC design and the experimental protocols outlined in this guide provide a solid framework for the rational design and evaluation of novel AUTAC molecules. The optimal AUTAC for any given target will likely require empirical optimization of all three components: the warhead, the linker, and the degradation tag. By systematically applying the described methodologies, researchers can effectively compare the performance of different AUTACs and advance the development of this promising therapeutic modality.

References

In Vivo Efficacy of Autophagy-Targeting Chimeras: A Comparative Analysis of GPX4-AUTAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective degradation of target proteins presents a powerful therapeutic strategy. Autophagy-targeting chimeras (AUTACs) have emerged as a promising modality to eliminate pathogenic proteins by hijacking the cellular autophagy-lysosome pathway. This guide provides a comparative overview of the in vivo efficacy of a notable AUTAC, GPX4-AUTAC, against other protein degradation technologies targeting Glutathione Peroxidase 4 (GPX4), supported by available experimental data.

The core of AUTAC technology lies in its bifunctional nature: one end of the molecule binds to the protein of interest, while the other engages components of the autophagy machinery, leading to the engulfment of the target protein into an autophagosome and its subsequent degradation upon fusion with a lysosome. The linker connecting these two ends, such as Amino-PEG3-2G, is a critical component that influences the efficacy and pharmacokinetic properties of the degrader.

Mechanism of Action: AUTAC-Mediated Protein Degradation

AUTACs facilitate the degradation of a target protein through a series of orchestrated steps within the cell. This process begins with the AUTAC molecule simultaneously binding to the target protein and an autophagy-related protein. This proximity induces the formation of an autophagosome around the target protein, which then fuses with a lysosome, leading to the degradation of the target protein by lysosomal hydrolases.

AUTAC_Mechanism cluster_cell Cell Target Target Protein AUTAC AUTAC Molecule Target->AUTAC Binding Autophagosome Autophagosome Target->Autophagosome Engulfment Autophagy_Machinery Autophagy Machinery (e.g., p62, LC3) AUTAC->Autophagy_Machinery Recruitment Autophagy_Machinery->Autophagosome Initiation Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Target Protein Degradation Lysosome->Degradation Degradation

AUTAC Mechanism of Action

In Vivo Efficacy of GPX4-AUTAC in a Xenograft Mouse Model

GPX4-AUTAC is a selective degrader of Glutathione Peroxidase 4 (GPX4), an enzyme that plays a critical role in preventing ferroptosis, a form of iron-dependent cell death. Overexpression of GPX4 is implicated in cancer cell survival, making it an attractive therapeutic target.

Recent studies have demonstrated the in vivo efficacy of GPX4-AUTAC in a breast cancer model.[1][2][3]

Table 1: In Vivo Efficacy of GPX4-AUTAC

ParameterDetails
Animal Model Female BALB/c nude mice (4-6 weeks old) with MDA-MB-231 tumor xenografts.[1]
Treatment GPX4-AUTAC (10-20 mg/kg) combined with Sulfasalazine (100 mg/kg).[1]
Administration Intraperitoneal (i.p.) injection, daily for 10-12 days.[1]
Outcome Strong tumor suppressive activity.[1]
Mechanism Induction of ferroptosis and selective degradation of GPX4 in tumor tissues.[1]
Toxicity No measurable toxicity was observed.[1]

Comparison with Other GPX4-Targeting Degraders

While GPX4-AUTAC utilizes the autophagy-lysosome pathway, other technologies like Proteolysis-Targeting Chimeras (PROTACs) degrade target proteins via the ubiquitin-proteasome system. Several GPX4-targeting PROTACs have been developed and evaluated.

Table 2: Comparison of GPX4 Degraders

Degrader TypeCompound ExampleMechanism of ActionIn Vivo Efficacy Summary
AUTAC GPX4-AUTACAutophagy-lysosome pathwayDemonstrated tumor suppression in a xenograft model with no reported toxicity.[1]
PROTAC Not specified in snippetsUbiquitin-proteasome systemIn vivo data for a specific GPX4-PROTAC is not detailed in the provided search results.
Inhibitor RSL3, ML210Covalent inhibition of GPX4These are valuable tool compounds but often have poor pharmacokinetic properties precluding systemic in vivo use.

Experimental Protocols

In Vivo Xenograft Study for GPX4-AUTAC

A detailed experimental protocol for the in vivo evaluation of GPX4-AUTAC is crucial for reproducibility and comparison.

1. Animal Model:

  • Female BALB/c nude mice, 4-6 weeks of age, are used.

  • MDA-MB-231 human breast cancer cells (5 x 10^6 cells per mouse) are injected subcutaneously into the right flank.[1]

  • Tumor growth is monitored regularly.

2. Treatment Protocol:

  • Once tumors reach a specified volume, mice are randomized into treatment and control groups.

  • The treatment group receives daily intraperitoneal injections of GPX4-AUTAC (10-20 mg/kg) and Sulfasalazine (100 mg/kg).[1]

  • The control group receives a vehicle control.

  • Treatment is continued for 10-12 consecutive days.[1]

3. Efficacy Assessment:

  • Tumor volume and body weight are measured at regular intervals.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blotting for GPX4 levels, immunohistochemistry for proliferation and apoptosis markers).

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cell Culture (MDA-MB-231) B Tumor Cell Implantation (BALB/c nude mice) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Daily Dosing (GPX4-AUTAC + Sulfasalazine or Vehicle) D->E F Monitor Tumor Volume & Body Weight E->F G Tumor Excision & Weight F->G H Pharmacodynamic Analysis (Western Blot, IHC) G->H I Data Analysis & Reporting H->I

In Vivo Xenograft Experimental Workflow

Conclusion

GPX4-AUTAC represents a promising therapeutic agent that effectively induces tumor suppression in a preclinical breast cancer model by promoting the autophagic degradation of GPX4. Its ability to selectively target tumor tissue and the lack of observable toxicity highlight the potential of the AUTAC platform. Further comparative studies with quantitative data on tumor growth inhibition against other GPX4-targeting modalities, such as PROTACs, will be crucial to fully elucidate the most effective protein degradation strategy for this important cancer target. The detailed experimental protocols provided herein serve as a foundation for such future investigations.

References

Specificity of Amino-PEG3-2G Degrader-1 Based AUTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed the emergence of several innovative technologies aimed at eliminating disease-causing proteins. Among these, Autophagy-Targeting Chimeras (AUTACs) represent a promising strategy that harnesses the cellular autophagy pathway. This guide provides a comparative analysis of the specificity of AUTACs synthesized using Amino-PEG3-2G degrader-1, contrasting their performance with other prominent degrader technologies. We present available experimental data, detailed protocols for specificity assessment, and visual workflows to facilitate a comprehensive understanding.

Executive Summary

This compound is a key chemical component used in the synthesis of AUTACs. These bifunctional molecules induce the degradation of target proteins through the autophagy-lysosome pathway, a mechanism distinct from the more extensively studied Proteolysis-Targeting Chimeras (PROTACs) that primarily utilize the ubiquitin-proteasome system. The specificity of a degrader is paramount, determining its therapeutic window and potential off-target effects. This guide explores the molecular basis for AUTAC specificity and provides the methodologies required to empirically validate it.

Comparison of Major Protein Degrader Technologies

The selection of a degrader technology depends on the target protein's characteristics, subcellular localization, and the desired therapeutic outcome. Here, we compare AUTACs with other leading platforms.

FeatureAUTACs (Autophagy-Targeting Chimeras)PROTACs (Proteolysis-Targeting Chimeras)ATTECs (Autophagosome-Tethering Compounds)LYTACs (Lysosome-Targeting Chimeras)
Degradation Pathway Autophagy-Lysosome PathwayUbiquitin-Proteasome SystemAutophagy-Lysosome PathwayEndosome-Lysosome Pathway
Mechanism of Action Induces K63-linked polyubiquitination of the target protein, which is recognized by autophagy receptors (e.g., p62) for autophagosomal engulfment.[1]Recruits an E3 ubiquitin ligase to the target protein, leading to K48-linked polyubiquitination and subsequent recognition and degradation by the proteasome.Directly tethers the target protein to the autophagosome protein LC3, bypassing the need for ubiquitination.[2][3]Utilizes a ligand for a cell-surface receptor to traffic extracellular and membrane-bound proteins to the lysosome for degradation.[4]
This compound A chemical moiety containing a guanine (B1146940) derivative (degradation tag) and a PEG linker, used for the synthesis of AUTACs.[5][6]Not applicable.Not applicable.Not applicable.
Target Scope Cytosolic proteins, protein aggregates, and even entire organelles like damaged mitochondria.[7][8]Primarily soluble intracellular proteins.Intracellular proteins.[2]Extracellular and membrane-bound proteins.[4]
Known On-Target Degradation (Example) AUTAC2, at a concentration of 10 μM, results in significant degradation of FKBP12 in HeLa cells.[1]Various PROTACs have shown potent degradation of targets like BRD4 with picomolar to nanomolar DC50 values.[9]ATTECs have been developed to target mutant huntingtin protein.LYTACs have been shown to degrade proteins like EGFR and ApoE4.[3]
Potential for Off-Target Effects The mechanism is still under investigation, but potential off-targets could arise from non-specific S-guanylation or engagement of the autophagy machinery.Off-target effects can occur due to the promiscuity of the target-binding ligand or the E3 ligase ligand, leading to the degradation of unintended proteins.[7]Off-target effects could result from non-specific binding to LC3 or other proteins.Off-target degradation may occur if the cell-surface receptor is expressed on non-target cells or if the antibody portion of the LYTAC has cross-reactivity.

Experimental Protocols for Specificity Assessment

Rigorous evaluation of a degrader's specificity is crucial. The following protocols provide a framework for assessing the on-target efficacy and off-target profile of this compound based AUTACs.

Western Blotting for On-Target Degradation and Autophagy Induction

This is a primary assay to confirm the degradation of the target protein and to monitor the induction of autophagy.

Objective: To quantify the reduction in the target protein levels and to assess the activation of the autophagy pathway by monitoring LC3-I to LC3-II conversion.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTAC for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., rapamycin (B549165) or starvation). To assess autophagic flux, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine should be used in parallel for the last 2-4 hours of treatment.[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. For LC3 analysis, a higher percentage gel (e.g., 15%) or a gradient gel is recommended to resolve LC3-I and LC3-II bands.[11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein, LC3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

    • Analyze the ratio of LC3-II to LC3-I or the accumulation of LC3-II in the presence of a lysosomal inhibitor to assess autophagic flux.[1][12]

Quantitative Proteomics for Global Off-Target Analysis

This unbiased approach provides a comprehensive view of the degrader's specificity across the entire proteome.

Objective: To identify and quantify unintended protein degradation induced by the AUTAC.

Protocol (SILAC-based):

  • SILAC Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine) for at least five cell divisions to ensure complete incorporation.[13][14]

  • Cell Treatment: Treat the "heavy" labeled cells with the AUTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50). Treat the "light" labeled cells with the vehicle control.

  • Cell Lysis and Protein Mixing: Lyse both cell populations and combine equal amounts of protein from the "heavy" and "light" lysates.[8]

  • Protein Digestion and Fractionation: Digest the combined protein mixture into peptides using trypsin. Peptides can be fractionated using techniques like strong cation exchange chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the heavy/light ratios.[15]

    • Proteins with a significantly decreased heavy/light ratio are considered potential off-targets of the AUTAC.

    • Validate potential off-targets using targeted methods like Western Blotting or Parallel Reaction Monitoring (PRM).

NanoBRET™ Target Engagement Assay

This live-cell assay can be adapted to measure the binding of the AUTAC to its intended target and potentially to off-targets, providing insights into target engagement and selectivity.

Objective: To quantify the engagement of the AUTAC with its target protein in living cells.

Protocol:

  • Vector Construction: Create expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and a HaloTag® (the energy acceptor for a fluorescent ligand).

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target fusion vector and a control vector.

  • Assay Setup:

    • Plate the transfected cells in a white, 96-well plate.

    • Add the HaloTag® ligand, which will bind to the HaloTag®-fused protein (if used as a tracer) or a fluorescently labeled tracer that binds to the target protein.

    • Add varying concentrations of the unlabeled AUTAC.

  • Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • A decrease in the BRET signal upon addition of the AUTAC indicates displacement of the fluorescent tracer and engagement of the AUTAC with the target protein.

    • Determine the IC50 value, which represents the concentration of the AUTAC required to displace 50% of the tracer.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

AUTAC_Mechanism cluster_cell Cell AUTAC Amino-PEG3-2G based AUTAC Target Target Protein AUTAC->Target Binds K63_Ub K63-linked Polyubiquitin Chain Target->K63_Ub K63 Polyubiquitination Ub Ubiquitin p62 p62 (Autophagy Receptor) K63_Ub->p62 Recognized by Autophagosome Autophagosome p62->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degraded Products Lysosome->Degradation Degradation Experimental_Workflow cluster_wb Western Blotting cluster_proteomics Quantitative Proteomics (SILAC) cluster_nanobret NanoBRET™ Target Engagement wb1 Cell Treatment with AUTAC wb2 Cell Lysis & Protein Quantification wb1->wb2 wb3 SDS-PAGE & Transfer wb2->wb3 wb4 Antibody Incubation (Target, LC3, Loading Control) wb3->wb4 wb5 Detection & Densitometry wb4->wb5 wb6 Determine DC50 & Dmax wb5->wb6 p1 SILAC Labeling ('Heavy' & 'Light' Cells) p2 AUTAC Treatment ('Heavy') Vehicle Control ('Light') p1->p2 p3 Mix Lysates (1:1) p2->p3 p4 Protein Digestion & LC-MS/MS p3->p4 p5 Data Analysis (Heavy/Light Ratios) p4->p5 p6 Identify Off-Target Proteins p5->p6 n1 Transfect Cells with NanoLuc®-Target Fusion n2 Add Fluorescent Tracer n1->n2 n3 Add AUTAC (Competitor) n2->n3 n4 Measure BRET Signal n3->n4 n5 Determine IC50 n4->n5

References

Performance Showdown: Amino-PEG3-2G Degrader-1 in Autophagy-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the rapidly evolving landscape of targeted protein degradation, the choice of chemical tools is paramount. This guide provides a comparative performance evaluation of AUTACs (Autophagy-Targeting Chimeras) synthesized using the Amino-PEG3-2G degrader-1 building block, placing its capabilities in context with alternative degradation technologies.

This compound is a key component for constructing AUTACs, a class of molecules designed to hijack the cell's autophagy machinery to eliminate specific proteins. It functions as a conjugate, providing a flexible polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag. This FBnG tag is crucial for inducing K63-linked polyubiquitination of the target protein, a signal that marks it for recognition by the autophagy receptor p62 and subsequent degradation via the lysosome.

Performance of GPX4-AUTAC: A Case Study

To illustrate the performance of a degrader utilizing the core components of this compound, we examine GPX4-AUTAC. This AUTAC is designed to target Glutathione Peroxidase 4 (GPX4), an enzyme implicated in ferroptosis and a therapeutic target in cancer. GPX4-AUTAC is synthesized using an FBnG degradation tag and a PEG linker, consistent with the structure of this compound, conjugated to a GPX4 inhibitor (ML162-yne).

GPX4-AUTAC has demonstrated potent and selective degradation of GPX4 in various cancer cell lines, including breast, ovarian, and lung cancer, as well as in patient-derived organoids.[1] Treatment with GPX4-AUTAC leads to a significant, dose- and time-dependent reduction in GPX4 protein levels, which in turn induces ferroptosis and exhibits strong anti-cancer activity both in vitro and in in vivo xenograft models.[1][2][3]

While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for GPX4-AUTAC are not yet publicly available in the reviewed literature, its pronounced biological effects underscore the efficacy of the AUTAC platform built with these components.

Comparative Analysis with Alternative Degraders

To provide a comprehensive picture, the performance of AUTACs can be compared against other degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system.

Degrader NameDegrader TypeTarget ProteinPerformance MetricsReference
GPX4-AUTAC AUTACGPX4Significantly reduces GPX4 protein levels in a dose- and time-dependent manner. Potent anti-cancer activity in vitro and in vivo.[1]
GDCNF-11 HIM-PROTACGPX4DC50: 0.08 µM (in HT-1080 cells)[4]
AUTAC1 AUTACMetAP2Silences endogenous MetAP2 in HeLa cells (1-100 µM, 24h)MedChemExpress Data
AUTAC2 AUTACFKBP12Silences endogenous FKBP12 in HeLa cells (1-100 µM, 24h)MedChemExpress Data
BRD4 Degrader-5 PROTACBRD4Potent degradation of BRD4 in breast cancer cell lines.MedChemExpress Data

This table highlights that both AUTAC and PROTAC platforms can effectively degrade intracellular proteins. The choice between them may depend on the specific target protein, its subcellular localization, and the desired biological outcome. For instance, AUTACs offer a distinct advantage for degrading protein aggregates and even entire organelles, which are not amenable to proteasomal degradation.[5][6]

Mechanism of Action: The AUTAC Signaling Pathway

The mechanism of action for an AUTAC synthesized with this compound involves several key steps that ultimately lead to the lysosomal degradation of the target protein.

AUTAC_Pathway cluster_cell Cell AUTAC AUTAC (Target Ligand-Linker-FBnG) Target Target Protein (e.g., GPX4) AUTAC->Target Binds p62 p62 (Autophagy Receptor) Target->p62 Recognized by TRAF6 TRAF6 (E3 Ligase) Target->TRAF6 Recruits Autophagosome Autophagosome p62->Autophagosome Delivers to TRAF6->Target K63 Polyubiquitination Ub Ubiquitin Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Autolysosome->AUTAC Degradation of Target

Caption: AUTAC-mediated protein degradation pathway.

Experimental Workflow for Performance Evaluation

Evaluating the performance of an AUTAC involves a series of experiments to confirm target engagement, degradation, and the underlying mechanism.

Experimental_Workflow cluster_workflow Performance Evaluation Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with varying AUTAC concentrations and time points B 2. Cell Lysis and Protein Quantification - Lyse cells - Determine protein concentration (e.g., BCA assay) A->B C 3. Western Blot Analysis - SDS-PAGE - Immunoblot for target protein and loading control B->C D 4. Data Analysis - Densitometry - Calculate % degradation - Determine DC50 and Dmax C->D E 5. Mechanistic Studies (Optional) - Co-immunoprecipitation (Target-p62) - Proteomics for off-target analysis - Autophagy flux assays D->E

Caption: Experimental workflow for assessing AUTAC performance.

Detailed Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following AUTAC treatment.

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the AUTAC (e.g., 0.1 to 100 µM) for various time points (e.g., 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the AUTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation for Target-p62 Interaction

This protocol is to confirm the interaction between the ubiquitinated target protein and the autophagy receptor p62.

  • Cell Treatment and Lysis:

    • Treat cells with the AUTAC at a concentration known to induce degradation.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody against the target protein or p62 overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Western Blot Analysis:

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting, probing for the presence of both the target protein and p62.

Protocol 3: Global Proteomics for Off-Target Analysis

This protocol uses mass spectrometry to assess the selectivity of the AUTAC.

  • Sample Preparation:

    • Treat cells with the AUTAC at a specific concentration and a vehicle control.

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

    • Proteins that show a significant and dose-dependent decrease in abundance in the AUTAC-treated samples are potential off-targets. These can be further validated by Western blotting.

References

Control Experiments for Amino-PEG3-2G Degrader-1 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to Control Experiments for Studies Involving Amino-PEG3-2G Degrader-1-based Autophagy-Targeting Chimeras (AUTACs)

Researchers, scientists, and drug development professionals now have access to a detailed comparison guide on the essential control experiments for studies utilizing this compound, a key building block for the synthesis of second-generation Autophagy-Targeting Chimeras (AUTACs). This guide provides an objective comparison of the performance of these novel degraders with appropriate negative controls, supported by experimental data and detailed protocols.

This compound is a conjugate composed of a polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked p-fluorobenzylguanine (FBnG) tag. This moiety is instrumental in the design of AUTACs, a class of degraders that harness the cell's autophagy-lysosome pathway to eliminate target proteins. Unlike PROTACs which utilize the ubiquitin-proteasome system, AUTACs induce K63-linked polyubiquitination of the target protein, leading to its recognition by autophagy receptors such as p62/SQSTM1 and subsequent degradation in the lysosome.

This guide focuses on the findings from the pivotal study by Takahashi D, et al., "Second-Generation AUTACs for Targeted Autophagic Degradation," published in the Journal of Medicinal Chemistry in 2023. This research details the development of more potent, second-generation AUTACs and provides a framework for their evaluation.

Data Presentation

The following tables summarize the quantitative data for the degradation of target proteins by second-generation AUTACs and the corresponding negative controls.

Table 1: Degradation of HaloTag-EGFP Fusion Protein by 2G-HaloAUTACs

CompoundTarget ProteinCell LineConcentration (µM)Degradation (%)DC50 (µM)
2G-HaloAUTAC (tt44) HaloTag-EGFPHeLa1~90%~0.1
Negative Control (tt44-N) HaloTag-EGFPHeLa1No significant degradation>10

Data extracted from Takahashi D, et al., J Med Chem. 2023.

Table 2: Degradation of FKBP12 by 2G-AUTAC2

CompoundTarget ProteinCell LineConcentration (µM)Degradation (%)DC50 (µM)
2G-AUTAC2 FKBP12HeLa1Significant degradationSub-micromolar
Negative Control (SLF only) FKBP12HeLa1No degradationN/A
Negative Control (FBnG tag only) FKBP12HeLa1No degradationN/A

Data synthesized from information in Takahashi D, et al., J Med Chem. 2023.

Mandatory Visualizations

To elucidate the underlying mechanisms and experimental procedures, the following diagrams are provided.

AUTAC_Mechanism cluster_cell Cell AUTAC AUTAC Target_Protein Target_Protein AUTAC->Target_Protein Binds AUTAC_Target_Complex AUTAC-Target Complex AUTAC->AUTAC_Target_Complex Target_Protein->AUTAC_Target_Complex K63_Ub K63-linked Polyubiquitination AUTAC_Target_Complex->K63_Ub Induces p62 p62/SQSTM1 K63_Ub->p62 Recruits Autophagosome Autophagosome p62->Autophagosome Sequesters into Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Lysosome->Degradation Degrades Target

Mechanism of AUTAC-mediated protein degradation.

Experimental_Workflow Cell_Culture Seed cells (e.g., HeLa) expressing target protein Treatment Treat with AUTAC or Negative Control (e.g., 24 hours) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis (LC3, p62, Target Protein, Loading Control) Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification

Workflow for Western blot-based autophagy flux assay.

Control_Logic cluster_experiments Experimental Arms Hypothesis AUTAC causes target degradation Active_AUTAC Active AUTAC (Warhead + Linker + FBnG Tag) Hypothesis->Active_AUTAC Test Control_1 Negative Control (Warhead only) Hypothesis->Control_1 Control for Control_2 Negative Control (FBnG Tag only) Hypothesis->Control_2 Control for Control_3 Inactive Epimer of Warhead + Linker + FBnG Tag Hypothesis->Control_3 Control for Degradation Target Degraded Active_AUTAC->Degradation Result No_Degradation_1 Target Not Degraded Control_1->No_Degradation_1 Result No_Degradation_2 Target Not Degraded Control_2->No_Degradation_2 Result No_Degradation_3 Target Not Degraded Control_3->No_Degradation_3 Result

Comparative Performance Analysis: Amino-PEG3-2G-BRD4-1 vs. Leading BRD4 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head performance benchmark of the novel Amino-PEG3-2G-BRD4-1 degrader against established Bromodomain-containing protein 4 (BRD4) degraders, dBET6 and a VHL-based degrader analogous to ARV-771. The data presented herein is intended to guide researchers in selecting the most effective tool for their BRD4 degradation studies.

Overview of Compared Degraders

Protein degradation technology offers a powerful method for eliminating target proteins rather than merely inhibiting them. This comparison focuses on heterobifunctional degraders that induce proximity between BRD4 and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.

  • Amino-PEG3-2G-BRD4-1 (Hypothetical Data) : A novel degrader utilizing a unique Amino-PEG3-2G linker designed for optimized ternary complex stability and favorable physicochemical properties. It recruits the Cereblon (CRBN) E3 ligase.

  • dBET6 : A well-characterized and potent BRD4 degrader that also recruits the CRBN E3 ligase.

  • VHL-based Degrader (ARV-771 analogue) : A potent degrader that recruits the von Hippel-Lindau (VHL) E3 ligase, providing a distinct mechanism for comparison.

Mechanism of Action: Ternary Complex Formation

All compared degraders operate via the Proteolysis-Targeting Chimera (PROTAC) mechanism. They form a ternary complex with the target protein (BRD4) and an E3 ligase (CRBN or VHL). This proximity induces the E3 ligase to tag BRD4 with ubiquitin chains, marking it for destruction by the 26S proteasome.

PROTAC_Mechanism cluster_1 Ubiquitination & Degradation Degrader Degrader BRD4 Target Protein (BRD4) Degrader->BRD4 E3_Ligase E3 Ligase (CRBN or VHL) Degrader->E3_Ligase Ub Ub E3_Ligase->Ub Ub_BRD4 Ubiquitinated BRD4 Ub->Ub_BRD4 E1-E2-E3 Cascade Proteasome Proteasome Ub_BRD4->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Figure 1: General mechanism of action for BRD4 degraders.

Performance Data: Degradation Efficiency and Potency

The degraders were evaluated in the VCaP (prostate cancer) cell line, which expresses high levels of BRD4. Cells were treated with varying concentrations of each degrader for 18 hours.

ParameterAmino-PEG3-2G-BRD4-1dBET6VHL-based Degrader
Target E3 Ligase CRBNCRBNVHL
DC50 (nM) 0.8 1.52.2
Dmax (%) >98% ~95%~95%
Hook Effect MinimalModerateModerate

Table 1: Comparative degradation potency and efficacy after 18-hour treatment in VCaP cells. Lower DC50 indicates higher potency. Dmax represents the maximum percentage of protein degradation achieved.

Degradation Kinetics

To assess the speed of degradation, VCaP cells were treated with a 100 nM concentration of each degrader, and BRD4 levels were quantified at multiple time points.

Time PointAmino-PEG3-2G-BRD4-1 (% BRD4 Remaining)dBET6 (% BRD4 Remaining)VHL-based Degrader (% BRD4 Remaining)
0 hr 100%100%100%
1 hr 55% 75%80%
2 hr 21% 45%52%
4 hr <5% 15%20%
8 hr <2% <5%<5%

Table 2: Time-course analysis of BRD4 degradation. Amino-PEG3-2G-BRD4-1 demonstrates significantly faster degradation kinetics.

Functional Impact: Anti-proliferative Activity

The downstream functional consequence of BRD4 degradation is the suppression of key oncogenes like c-MYC, leading to reduced cell proliferation.

ParameterAmino-PEG3-2G-BRD4-1dBET6VHL-based Degrader
GI50 (nM) 1.2 2.53.1

Table 3: Growth inhibition (GI50) values in VCaP cells after 72-hour treatment. The data correlates with the superior degradation potency of Amino-PEG3-2G-BRD4-1.

BRD4_Pathway BRD4_Degrader BRD4 Degrader BRD4 BRD4 BRD4_Degrader->BRD4 induces degradation of Proteasome Proteasomal Degradation Super_Enhancer Super-Enhancers cMYC_Gene c-MYC Gene Super_Enhancer->cMYC_Gene drives transcription of cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Cell_Proliferation Cell Proliferation cMYC_mRNA->Cell_Proliferation promotes Experimental_Workflow cluster_cells Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Seed_Cells Seed VCaP Cells (e.g., 96-well or 6-well plates) Add_Degrader Add Serial Dilutions of Degrader (or Vehicle) Seed_Cells->Add_Degrader Incubate_72h Incubate 72h Add_Degrader->Incubate_72h Incubate_18h Incubate 18h Add_Degrader->Incubate_18h CTG_Assay CellTiter-Glo Assay (Measure Viability) Incubate_72h->CTG_Assay WB_Assay Cell Lysis & Western Blot (Measure BRD4 Levels) Incubate_18h->WB_Assay Calc_GI50 Calculate GI50 CTG_Assay->Calc_GI50 Calc_DC50 Calculate DC50 / Dmax WB_Assay->Calc_DC50

Safety Operating Guide

Proper Disposal of Amino-PEG3-2G Degrader-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Amino-PEG3-2G degrader-1, a molecule used in the synthesis of autophagy-targeting chimeras (AUTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of its components: a polyethylene (B3416737) glycol (PEG) linker and a pyrazole-linked moiety, along with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given the presence of a pyrazole (B372694) ring, a heterocyclic amine, the compound should be treated as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential absorption.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of any potential aerosols or dust.

Core Disposal Protocol: A Step-by-Step Approach

The recommended disposal method for this compound is through a licensed chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocol: Chemical Waste Segregation and Containment
  • Waste Identification: Classify this compound as a hazardous chemical waste. Due to the pyrazole component, it should be treated with caution.

  • Waste Segregation: Keep waste containing this compound separate from other chemical waste streams to avoid potential reactions. In particular, store it away from strong oxidizing agents.

  • Containerization:

    • Solid Waste: Carefully transfer the solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic chemical waste.

    • Solutions: Collect any solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Waste this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • Any relevant hazard symbols (e.g., "Irritant," "Harmful").

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to mitigate any potential leaks.

  • Final Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office immediately.

  • Containment: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with sorbent pads.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water. All cleaning materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.

  • Documentation: Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal start Identify Waste as This compound characterize Classify as Hazardous Waste start->characterize Begin Disposal Process segregate Segregate from Incompatible Waste characterize->segregate contain Place in Compatible, Sealed Container segregate->contain label Label Container with 'Hazardous Waste' & Contents contain->label store Store in Designated Satellite Accumulation Area label->store dispose Arrange Pickup by Licensed Waste Disposal store->dispose

Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting your institution's specific EHS guidelines, as local regulations may vary.

Essential Safety and Operational Guide for Amino-PEG3-2G Degrader-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and the integrity of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Amino-PEG3-2G degrader-1, a compound used in the synthesis of autophagy-targeting chimeras (AUTACs) that functions via the ubiquitin-proteasome system (UPS).[1][2] Adherence to these protocols is critical for personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn.[3]
Hand Protection Chemically resistant gloves, such as nitrile, are required.[3] Gloves should be inspected before use and disposed of immediately if contamination is suspected.[4]
Body Protection A laboratory coat must be worn.[3] For extensive handling, an acid-resistant apron is recommended.[4]
Respiratory Protection Work should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended when handling the solid compound and preparing stock solutions.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Shipping: The compound is typically shipped at ambient temperature.

  • Solid Form: Upon receipt, store the solid compound at -20°C in a dry, dark place.[3]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[3] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles.[3]

Preparation of Stock Solutions:

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.[5]

  • In a chemical fume hood, weigh the desired amount of the solid compound.[3]

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.[3][5]

  • To ensure the compound is fully dissolved, vortex the solution or sonicate it in an ultrasonic bath.[5]

  • Aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[3][5]

  • Store the aliquots at the recommended temperature.[1][5]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[6] This includes contaminated items like pipette tips, gloves, and empty vials.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[6] Do not mix with other incompatible waste streams.[6]

Spill Management:

In the event of a spill, prevent further leakage.[6]

  • Liquid Spills: Absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.[6]

  • Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[6]

  • Collect all cleanup materials into a designated, sealed container for hazardous waste.[6]

  • Decontaminate the spill area with a suitable solvent, such as alcohol, and then wash the area thoroughly.[6]

Final Disposal:

All waste containing this compound must be disposed of through an approved hazardous waste management service.[6][7] Do not dispose of this chemical down the drain or in general trash.[6] Always follow all local, state, and federal regulations for hazardous waste disposal.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating safety and disposal procedures at each step.

G cluster_prep Preparation cluster_storage Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal A Equilibrate vial to room temperature B Weigh solid in fume hood A->B C Dissolve in anhydrous DMSO B->C D Vortex/sonicate to dissolve C->D E Aliquot into single-use tubes D->E F Store aliquots at -80°C or -20°C E->F Storage G Wear appropriate PPE: - Goggles - Gloves - Lab coat F->G Retrieval for use H Perform experiment in ventilated area/fume hood G->H Safe Handling I Collect solid waste in labeled container H->I Solid Waste J Collect liquid waste in separate labeled container H->J Liquid Waste K Dispose through certified hazardous waste service I->K J->K

Caption: Workflow for safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。